Sulfazecin
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
77912-79-9 |
|---|---|
Fórmula molecular |
C12H20N4O9S |
Peso molecular |
396.38 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1 |
Clave InChI |
MOBOUQJWGBVNCR-NQYJQULFSA-N |
SMILES |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |
SMILES isomérico |
C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N |
SMILES canónico |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |
Apariencia |
Solid powder |
Otros números CAS |
77912-79-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
isosulfazecin sulfazecin sulfazecin, (L-Ala)-(R)-isome |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Sulfazecin from Pseudomonas acidophila: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfazecin, a pioneering member of the monobactam class of β-lactam antibiotics, represents a significant discovery in the ongoing search for novel antimicrobial agents. Its unique monocyclic β-lactam structure confers resistance to certain β-lactamases, making it a molecule of considerable interest. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound from the acidophilic bacterium Pseudomonas acidophila. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and replication of these foundational studies.
Introduction
In 1981, the scientific community was introduced to this compound, a novel water-soluble, acidic antibiotic isolated from the culture broth of Pseudomonas acidophila G-6302.[1] This discovery was significant as it revealed a new class of β-lactam antibiotics, the monobactams, characterized by a monocyclic β-lactam ring. This compound demonstrated activity primarily against Gram-negative bacteria.[1] Further research has since elucidated its biosynthetic pathway, revealing a fascinating enzymatic cascade responsible for its formation.[2][3][4][5] This document serves as a detailed technical resource on the original methods for producing and isolating this important natural product.
Fermentation of Pseudomonas acidophila for this compound Production
The production of this compound is achieved through submerged fermentation of Pseudomonas acidophila ATCC 31363. The process involves a two-stage cultivation to ensure optimal growth and subsequent antibiotic production.
Experimental Protocol: Fermentation
1. Seed Culture Preparation:
-
A single colony of P. acidophila ATCC 31363 is used to inoculate a seed medium.[2]
-
The composition of the seed medium is detailed in the table below.
-
The seed culture is incubated at 28-30°C for 48 hours with vigorous agitation (250 rpm).[2]
2. Production Fermentation:
-
The production fermentation medium is inoculated with the seed culture at a 1:20 ratio (seed to production medium).[2]
-
The fermentation is carried out for 36-38 hours under the same temperature and agitation conditions as the seed culture.[2]
Data Presentation: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glycerol | 10 | 20 |
| Polypeptone | 5 | - |
| Yeast Extract | 5 | - |
| Meat Extract | 5 | - |
| L-Glutamic Acid | - | 10 |
| KH₂PO₄ | - | 1 |
| K₂HPO₄ | - | 1 |
| MgSO₄·7H₂O | - | 0.5 |
| FeSO₄·7H₂O | - | 0.01 |
| MnSO₄·4H₂O | - | 0.01 |
| ZnSO₄·7H₂O | - | 0.001 |
| CoCl₂·6H₂O | - | 0.001 |
| (NH₄)₆Mo₇O₂₄·4H₂O | - | 0.001 |
| pH | 7.0 | 7.0 |
Table 1: Composition of Seed and Production Media for this compound Fermentation.
Visualization: Fermentation Workflow
Caption: Workflow for the two-stage fermentation of P. acidophila to produce this compound.
Isolation and Purification of this compound
This compound is a water-soluble, acidic compound, which dictates the choice of isolation and purification methods. The established protocol relies on anion exchange and activated charcoal chromatography.[1] A modified version of the original method published by Asai et al. (1981) is commonly used.[2]
Experimental Protocol: Isolation and Purification
1. Broth Preparation:
-
The harvested fermentation broth is centrifuged to remove bacterial cells.
-
The pH of the resulting supernatant is adjusted to 7.0.
2. Anion Exchange Chromatography (Step 1):
-
The supernatant is applied to a column of Dowex 1x2 anion exchange resin (Cl⁻ form).
-
The column is washed with deionized water.
-
This compound is eluted with a 0.5 M NaCl solution.
3. Activated Charcoal Chromatography:
-
The active fractions from the anion exchange step are pooled and applied to a column packed with activated charcoal.
-
The column is washed with deionized water.
-
Elution is performed with 80% aqueous methanol.
4. Anion Exchange Chromatography (Step 2):
-
The eluate from the charcoal column is concentrated to remove methanol.
-
The concentrated solution is applied to another Dowex 1x2 column (acetate form).
-
The column is washed with deionized water.
-
A linear gradient of acetic acid (e.g., 0 to 1.0 M) is used to elute this compound.
5. Crystallization:
-
The active fractions are pooled, concentrated, and lyophilized.
-
The resulting powder is dissolved in a minimal amount of water and crystallized from 70% aqueous methanol to yield pure this compound.[6]
Visualization: Isolation and Purification Workflow
Caption: Step-by-step workflow for the isolation and purification of this compound.
Characterization of this compound
The structure and properties of this compound were determined using a combination of physicochemical methods.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₄O₉S[1] |
| Molecular Weight | 412.38 g/mol |
| Appearance | Crystalline solid[1] |
| Key Spectral Features | IR and NMR spectra indicate the presence of a β-lactam ring, a methoxyl group, and a sulfonate group.[1] |
| Hydrolysis Products | Acid hydrolysis yields D-alanine and D-glutamic acid.[1] |
Table 2: Key physicochemical properties of this compound.
Biosynthesis of this compound
Recent research has successfully identified and characterized the this compound biosynthetic gene cluster (BGC) in P. acidophila.[2][3] The biosynthesis is mediated by a non-ribosomal peptide synthetase (NRPS) system. A key finding was that the β-lactam ring is derived from L-2,3-diaminopropionate (L-2,3-Dap), not L-serine as previously thought.[2][3][5]
Visualization: Simplified this compound Biosynthetic Pathway
Caption: Simplified schematic of the this compound biosynthetic pathway.
Conclusion
The discovery and isolation of this compound from Pseudomonas acidophila marked a significant advancement in antibiotic research, introducing the monobactam class to the pharmacopeia. The methodologies for its production and purification, though established decades ago, remain fundamental to the study of this and other microbially-derived natural products. The elucidation of its biosynthetic pathway now opens avenues for biosynthetic engineering and the generation of novel monobactam analogs to combat evolving antibiotic resistance. This guide provides the core technical details to support such future research endeavors.
References
- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothis compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Sulfazecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfazecin is a monocyclic β-lactam antibiotic, a class of compounds distinguished by a standalone four-membered β-lactam ring.[1] First isolated from the bacterium Pseudomonas acidophila G-6302, it exhibits activity primarily against Gram-negative bacteria.[1] As a member of the monobactam family, this compound's unique structural features and mechanism of action make it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its identification, purification, and formulation in research and development settings.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77912-79-9 | [1] |
| Molecular Formula | C₁₂H₂₀N₄O₉S | [1] |
| Molecular Weight | 396.37 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1] |
| Synonyms | G-6302, SQ 26,445 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless needles | [1] |
| Melting Point | 168-170 °C (decomposes) | [1] |
| Optical Rotation | [α]D²⁵ = +82° (c=1, H₂O) | [1] |
| pKa | 3.4 (COOH), 9.2 (NH₃⁺) | [1] |
| Solubility | Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in methanol. Practically insoluble in ethanol and acetone. | [1][2] |
| Stability | Relatively stable in neutral and weakly acidic solutions. Unstable in alkaline and strongly acidic solutions. | [1] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and characterization of this compound.
Isolation and Purification of this compound from Pseudomonas acidophila
The following protocol is based on the original isolation method described in the literature.[1][2]
a. Fermentation:
-
Pseudomonas acidophila (strain G-6302) is cultured in a suitable nutrient broth containing glycerol and sodium thiosulfate under aerated conditions. The production of this compound typically runs parallel to bacterial growth.[2]
b. Initial Extraction:
-
The culture broth is centrifuged to remove bacterial cells.
-
The pH of the supernatant is adjusted to a neutral or slightly acidic range to ensure the stability of this compound.
c. Anion-Exchange Chromatography:
-
The supernatant is passed through a column packed with a strong anion-exchange resin (e.g., DEAE-Sepharose).
-
The column is washed with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove unbound impurities.
-
This compound is eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the same buffer).
-
Fractions are collected and assayed for antibiotic activity to identify those containing this compound.
d. Activated Charcoal Chromatography:
-
The active fractions from the ion-exchange chromatography are pooled and applied to a column packed with activated charcoal.
-
The column is washed with deionized water to remove salts and other polar impurities.
-
This compound is then eluted with an aqueous organic solvent mixture, such as 70% aqueous methanol.[2]
e. Crystallization:
-
The eluted fractions containing this compound are concentrated under reduced pressure.
-
The concentrated solution is allowed to stand at a low temperature (e.g., 4 °C) to induce crystallization.
-
The resulting colorless needles of this compound are collected by filtration and dried.[1]
Spectroscopic and Chromatographic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in structural elucidation. The spectra are referenced to an internal standard or the residual solvent peak. The resulting spectra should be consistent with the presence of a β-lactam ring, a methoxyl group, and amino acid residues.[1]
b. Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of purified this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull of the sample can be prepared between salt plates (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, notably the β-lactam carbonyl (~1750 cm⁻¹), amide carbonyls, and the sulfonate group.[1]
c. Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, allowing for the determination of the exact mass and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.
d. X-ray Crystallography:
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous methanol solution.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
Mechanism of Action and Signaling Pathway
As a β-lactam antibiotic, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process mediated by a dedicated gene cluster that encodes for non-ribosomal peptide synthetases (NRPSs) and various modifying enzymes. The pathway begins with the incorporation of D-glutamic acid and D-alanine, followed by the addition of L-2,3-diaminopropionate, which forms the β-lactam ring. Subsequent modifications, including N-sulfonation and O-methylation, lead to the final this compound molecule.[3]
Caption: Biosynthetic pathway of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with methodologies for its study and a summary of its biological context. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development, facilitating further investigation and potential exploitation of this unique monobactam antibiotic.
References
- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothis compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Sulfazecin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Sulfazecin, a monobactam antibiotic, on bacterial cell walls. It is designed to be a comprehensive resource, incorporating detailed experimental methodologies and data presentation to support research and development in the field of antibacterial agents.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, a member of the monobactam class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other monobactams, its primary molecular target is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme in the final stages of peptidoglycan biosynthesis.[2][3] PBP3 is a transpeptidase responsible for the cross-linking of peptidoglycan chains during bacterial cell division, specifically in the formation of the septum.[3]
By binding to the active site of PBP3, this compound acylates the serine residue, rendering the enzyme inactive. This inhibition of transpeptidation disrupts the structural integrity of the growing peptidoglycan sacculus. The consequence of this targeted inhibition is the inability of the bacterium to form a proper septum and divide, leading to the formation of elongated, filamentous cells. Ultimately, the weakened cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4] The activity of this compound is primarily directed against aerobic Gram-negative bacteria.[1]
Signaling Pathway and Logical Relationship
References
Early Research Unveils Sulfazecin's Potential Against Gram-Negative Bacteria
A deep dive into the foundational studies of Sulfazecin reveals a pioneering monobactam antibiotic with targeted activity against Gram-negative pathogens. This technical guide synthesizes the early literature, presenting key quantitative data, detailed experimental protocols, and a visualization of the scientific workflow that introduced this novel class of antibacterial agents.
Introduction
In the early 1980s, a significant breakthrough in antibiotic research emerged with the discovery of this compound, a novel β-lactam antibiotic. Isolated from Pseudomonas acidophila, this compound distinguished itself as a monocyclic β-lactam, or monobactam, a new class of antibacterial agents at the time. This guide provides an in-depth look at the initial studies that characterized this compound's antibacterial properties, offering valuable insights for researchers, scientists, and drug development professionals.
Antibacterial Activity of this compound
The initial assessments of this compound's antibacterial spectrum demonstrated its notable potency against a range of Gram-negative bacteria, while showing weaker activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method, a standard technique for evaluating the in vitro efficacy of new antimicrobial agents.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the early literature.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli NIHJ | 12.5 |
| Escherichia coli EC-14 | 25 |
| Klebsiella pneumoniae 806 | 50 |
| Proteus vulgaris 21 | 100 |
| Serratia marcescens 1 | >100 |
| Pseudomonas aeruginosa 215 | >100 |
| Staphylococcus aureus 209P | >100 |
| Bacillus subtilis PCI 219 | >100 |
Experimental Protocols
The foundational studies on this compound employed meticulous experimental designs to ascertain its antibacterial activity. The methodologies outlined below were crucial in establishing the initial efficacy profile of this antibiotic.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
The in vitro antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method. This technique involved the following steps:
-
Media Preparation: Nutrient agar was prepared and sterilized.
-
Antibiotic Dilution: A series of agar plates were prepared, each containing a different concentration of this compound. This was achieved by adding stock solutions of the antibiotic to the molten agar before it solidified.
-
Inoculum Preparation: The bacterial strains to be tested were cultured in nutrient broth overnight. The cultures were then diluted to a standardized concentration of 10^6 colony-forming units (CFU) per mL.
-
Inoculation: A multipoint inoculator was used to spot-inoculate the surface of the agar plates with the bacterial suspensions.
-
Incubation: The inoculated plates were incubated at 37°C for 18 to 20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacterial strain.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Early research indicated that its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Visualizing the Discovery and Evaluation Workflow
The following diagram illustrates the logical workflow from the discovery of this compound to the initial evaluation of its antibacterial properties.
Conclusion
The early studies on this compound laid the groundwork for the development of the monobactam class of antibiotics. The targeted activity of this compound against Gram-negative bacteria, a significant advantage in treating specific infections, was a direct result of the rigorous scientific investigation detailed in these foundational papers. The data and methodologies presented here not only provide a historical perspective but also continue to be relevant for the ongoing research and development of novel antibacterial agents.
The Sulfazecin Biosynthesis Pathway in Pseudomonas Species: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfazecin, a monobactam antibiotic, represents a critical class of β-lactam antibiotics due to its potent activity against Gram-negative bacteria and its inherent resistance to metallo-β-lactamases. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Pseudomonas species, with a primary focus on Pseudomonas acidophila ATCC 31363, the original producing strain. Understanding this pathway is paramount for the potential bioengineering of novel monobactam derivatives to combat the growing threat of antibiotic resistance. This document details the genetic and enzymatic basis of this compound production, presents quantitative data on enzyme specificity, outlines key experimental protocols for pathway elucidation, and provides a visual representation of the biosynthetic route.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Pseudomonas acidophila. Genetic and mutational analyses have identified a 13-gene locus as sufficient for the production of this compound, including genes for precursor synthesis, the core enzymatic machinery, self-resistance, and regulation.[1] The core biosynthetic genes encode a suite of enzymes responsible for the assembly and modification of the this compound molecule.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process involving the coordinated action of several key enzymes. The pathway begins with the synthesis of a key precursor and proceeds through a non-ribosomal peptide synthetase (NRPS) assembly line, followed by post-NRPS modifications.
Precursor Synthesis: The Origin of the β-Lactam Ring
Contrary to initial hypotheses suggesting L-serine as the precursor for the β-lactam ring, it has been demonstrated that the ring is derived from L-2,3-diaminopropionate (L-2,3-Dap).[2] The synthesis of L-2,3-Dap is catalyzed by the enzymes SulG and SulH, which are encoded within the this compound biosynthetic gene cluster.[3][4] These enzymes convert the primary metabolite L-phosphoserine into L-2,3-Dap.[4]
NRPS-Mediated Assembly of the Tripeptide Core
The central machinery for this compound biosynthesis consists of two non-ribosomal peptide synthetases (NRPSs), SulI and SulM.[2][5] These large, modular enzymes are responsible for the sequential condensation of three amino acid substrates:
-
Module 1 (SulI): The adenylation (A) domain of SulI (SulI-A1) recognizes and activates D-glutamic acid .
-
Module 2 (SulM): The first adenylation domain of SulM (SulM-A2) is specific for L-alanine .
-
Module 3 (SulM): The second adenylation domain of SulM (SulM-A3) incorporates L-2,3-diaminopropionate .
Each module consists of an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent tethering of the activated substrate, and a condensation (C) domain for peptide bond formation.
N-Sulfonation: A Key Modification
Following the assembly of the D-Glu-L-Ala-L-2,3-Dap tripeptide on the NRPS scaffold, a crucial modification occurs. The sulfotransferase, SulN, encoded within the gene cluster, catalyzes the transfer of a sulfonate group to the β-amino group of the L-2,3-Dap residue.[3][6] This N-sulfonation is a critical step that is essential for the subsequent cyclization and formation of the β-lactam ring.[4] The source of the sulfur for this reaction is believed to be 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized from inorganic sulfate.[1][2]
β-Lactam Ring Formation and Release
The final step in the NRPS-mediated synthesis is the formation of the characteristic monobactam ring and the release of the intermediate from the enzyme complex. This reaction is catalyzed by a non-canonical thioesterase (TE) domain located at the C-terminus of SulM.[2][6] This TE domain is unusual as it contains a cysteine residue in its active site instead of the typical serine.[1] This cysteine is proposed to facilitate the cyclization of the N-sulfonated tripeptide, leading to the formation of the β-lactam ring and the release of the product.[6]
Post-NRPS Tailoring: Hydroxylation and Methylation
The product released from the NRPS is not the final this compound molecule. Two final tailoring steps are required:
-
Hydroxylation: The dioxygenase SulO catalyzes the hydroxylation of the β-lactam ring at the C3 position.[3][4]
-
O-Methylation: The methyltransferase SulP then transfers a methyl group from S-adenosyl methionine (SAM) to the newly installed hydroxyl group, completing the biosynthesis of this compound.[3][4]
The observation of a desmethoxylthis compound cometabolite suggests that these tailoring steps occur after the formation of the β-lactam ring and N-sulfonation.[2]
Quantitative Data
The substrate specificity of the adenylation domains of the NRPS enzymes is a key determinant of the final chemical structure of this compound. The following table summarizes the relative activity of the SulI-A1 and SulM-A3 adenylation domains with various amino acid substrates, as determined by a colorimetric assay.
| Adenylation Domain | Substrate | Relative Activity (%) |
| SulI-A1 | D-Glutamic Acid | 100 |
| L-Glutamic Acid | 80 | |
| D-Aspartic Acid | 20 | |
| L-Aspartic Acid | 15 | |
| SulM-A3 | L-2,3-Diaminopropionate | 100 |
| D-2,3-Diaminopropionate | 60 | |
| L-Alanine | <10 | |
| L-Serine | <5 |
Data adapted from colorimetric adenylation domain activity assays. The relative activity is normalized to the preferred substrate for each domain.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Transposon Mutagenesis for Gene Cluster Identification
Transposon mutagenesis is a powerful tool for identifying genes involved in a specific phenotype, such as antibiotic production.
-
Objective: To create a library of random mutations in the Pseudomonas acidophila genome to screen for mutants deficient in this compound production.
-
Methodology:
-
Vector Delivery: A transposon delivery vector, such as a derivative of pGS9 containing a Tn5 transposon with a selectable marker (e.g., kanamycin resistance), is introduced into P. acidophila from a donor E. coli strain (e.g., PR47) via conjugation.
-
Selection of Mutants: Transconjugants are selected on agar plates containing an antibiotic to select for P. acidophila and kanamycin to select for cells that have undergone a transposition event.
-
Screening for this compound Deficiency: Individual colonies are picked and grown in a suitable production medium. The supernatant is then assayed for the presence of this compound. A common method is a bioassay using a β-lactam-sensitive indicator strain of E. coli. A lack of a zone of inhibition indicates a this compound-deficient mutant.
-
Identification of Disrupted Gene: The genomic DNA of the this compound-deficient mutants is isolated. The DNA flanking the transposon insertion site is then sequenced to identify the gene that has been disrupted. This is often achieved by techniques such as inverse PCR or by constructing and sequencing a genomic library.
-
Targeted Gene Inactivation
Once a putative biosynthetic gene cluster is identified, targeted gene inactivation is used to confirm the function of individual genes.
-
Objective: To create a clean deletion of a specific gene within the this compound biosynthetic gene cluster to assess its role in production.
-
Methodology:
-
Construction of a Gene Replacement Vector: A suicide vector (unable to replicate in Pseudomonas) is constructed. This vector contains two regions of DNA homologous to the regions flanking the target gene, but with the target gene itself deleted. A selectable marker (e.g., gentamicin resistance) is often included between the homologous regions.
-
Introduction into P. acidophila: The gene replacement vector is introduced into wild-type P. acidophila via conjugation.
-
Selection for Double Crossover Events: A two-step selection process is typically used. First, single-crossover integrants are selected on plates containing the antibiotic for the suicide vector. Second, a counter-selection method is used to select for the excision of the vector backbone, leaving either the wild-type or the deleted allele. For example, if the vector contains a sacB gene, selection on sucrose will kill cells that retain the vector.
-
Verification of Deletion: The genotype of the resulting mutant is confirmed by PCR using primers that flank the target gene and by DNA sequencing.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture supernatant is analyzed for the production of this compound to determine the effect of the gene deletion.
-
Purification of this compound
-
Objective: To isolate and purify this compound from the fermentation broth of P. acidophila for chemical characterization and biological assays.
-
Methodology:
-
Initial Separation: The fermentation broth is centrifuged to remove bacterial cells. The pH of the supernatant is adjusted to 4.0.
-
Charcoal Chromatography: The acidified supernatant is loaded onto an activated charcoal column. The column is washed with deionized water, and the active compounds are eluted with a mixture of acetone and water (e.g., 50:50 v/v).
-
Anion Exchange Chromatography: The active fractions, identified by a nitrocefin assay (a chromogenic β-lactamase substrate), are pooled and loaded onto an anion exchange column (e.g., Dowex Cl⁻).
-
Further Purification: The fractions containing this compound are further purified by subsequent chromatographic steps, such as gel filtration or reverse-phase HPLC, to yield pure this compound. The purity is assessed by techniques like NMR and mass spectrometry.
-
ATP-PPi Exchange Assay for Adenylation Domain Specificity
This assay is a classic method to determine the substrate specificity of NRPS adenylation domains.
-
Objective: To measure the activation of a specific amino acid by an adenylation domain.
-
Principle: The activation of an amino acid (AA) by an A-domain proceeds via the formation of an aminoacyl-adenylate (AA-AMP) and the release of pyrophosphate (PPi). This reaction is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme and a specific amino acid.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified adenylation domain (or a construct containing it), the amino acid substrate to be tested, ATP, MgCl₂, and [³²P]PPi in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Quenching and Separation: The reaction is quenched, and the [³²P]ATP formed is separated from the unincorporated [³²P]PPi. This is typically done by adsorbing the ATP onto activated charcoal, followed by washing to remove the free [³²P]PPi.
-
Quantification: The amount of radioactivity in the charcoal-bound fraction is measured using a scintillation counter. The level of radioactivity is proportional to the activity of the adenylation domain with the tested amino acid.
-
In Vitro Sulfotransferase Assay
-
Objective: To determine the activity of the sulfotransferase SulN.
-
Principle: This assay measures the transfer of a sulfonate group from the donor substrate PAPS to an acceptor substrate (in this case, the NRPS-bound tripeptide or a suitable analog). A common method involves using [³⁵S]-labeled PAPS and measuring the incorporation of the radiolabel into the product.
-
Methodology:
-
Reaction Mixture: A reaction is set up containing the purified SulN enzyme, the acceptor substrate, [³⁵S]PAPS, and a suitable buffer with any necessary cofactors (e.g., MgCl₂).
-
Incubation: The reaction is incubated at an optimal temperature for a set time.
-
Separation: The sulfonated product is separated from the unreacted [³⁵S]PAPS. This can be achieved by chromatography (e.g., HPLC or thin-layer chromatography).
-
Detection: The amount of radioactivity in the product fraction is quantified using a scintillation counter or by autoradiography.
-
In Vitro Dioxygenase Assay
-
Objective: To measure the activity of the dioxygenase SulO.
-
Principle: Many dioxygenases utilize a reductant, such as NADH or NADPH, as a co-substrate. The activity of the enzyme can be monitored by measuring the rate of consumption of the reductant, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl), the substrate (the β-lactam intermediate), NADH or NADPH, and a source of iron (e.g., ferrous ammonium sulfate), as many dioxygenases are iron-dependent.
-
Initiation and Monitoring: The reaction is initiated by the addition of the purified SulO enzyme. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH or NADPH. A control reaction lacking the substrate is run to account for any substrate-independent oxidation of the reductant.
-
In Vitro Methyltransferase Assay
-
Objective: To determine the activity of the methyltransferase SulP.
-
Principle: This assay measures the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxylated β-lactam intermediate. A common method uses [³H]- or [¹⁴C]-labeled SAM and measures the incorporation of the radiolabel into the product.
-
Methodology:
-
Reaction Mixture: The reaction contains the purified SulP enzyme, the hydroxylated substrate, radiolabeled SAM, and a suitable buffer.
-
Incubation: The mixture is incubated at an optimal temperature for a defined period.
-
Extraction and Separation: The reaction is quenched, and the methylated product is typically extracted into an organic solvent (e.g., ethyl acetate). This separates the product from the unreacted, more polar SAM.
-
Quantification: The radioactivity in the organic phase is measured using a scintillation counter.
-
Visualization of the this compound Biosynthesis Pathway
The following diagrams illustrate the logical flow of the this compound biosynthesis pathway and an example of an experimental workflow.
Caption: The biosynthesis pathway of this compound in Pseudomonas acidophila.
Caption: A typical experimental workflow for elucidating the this compound biosynthesis pathway.
Conclusion
The elucidation of the this compound biosynthesis pathway in Pseudomonas species has provided a detailed roadmap of the genetic and biochemical processes required for the production of this important monobactam antibiotic. The identification of the biosynthetic gene cluster and the characterization of the key enzymes, particularly the NRPS machinery and the unique TE domain, offer exciting opportunities for synthetic biology and metabolic engineering. By leveraging the knowledge presented in this guide, researchers can develop strategies to modify the pathway to produce novel this compound analogs with improved therapeutic properties, thereby contributing to the ongoing battle against antibiotic-resistant pathogens. The detailed experimental protocols provided herein serve as a valuable resource for scientists aiming to further investigate and engineer this fascinating biosynthetic pathway.
References
- 1. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]
- 3. No enzyme Activity (dioxygenase assay) - Protein and Proteomics [protocol-online.org]
- 4. Heterologous protein expression in E. coli [protocols.io]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. scispace.com [scispace.com]
The Core Architecture of Monocyclic β-Lactam Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural biology, mechanism of action, and preclinical evaluation of monocyclic β-lactam antibiotics. It is designed to serve as a foundational resource for professionals engaged in antibacterial drug discovery and development.
Introduction to Monocyclic β-Lactams
Monocyclic β-lactams, commonly known as monobactams, represent a unique class of β-lactam antibiotics characterized by a standalone four-membered azetidin-2-one ring.[1] Unlike penicillins and cephalosporins, the β-lactam nucleus in monobactams is not fused to an adjacent ring system.[1] This structural distinction confers a narrow but potent spectrum of activity, primarily against aerobic Gram-negative bacteria, and a reduced potential for cross-reactivity in patients with penicillin allergies.[1][2] The archetypal and most clinically significant monobactam is aztreonam, a synthetic antibiotic originally isolated from Chromobacterium violaceum.[2]
The Core Monocyclic β-Lactam Scaffold: Structure-Activity Relationships
The biological activity of monobactams is intricately linked to the substituents at various positions of the β-lactam ring. The core scaffold and the key positions for substitution are illustrated below.
The N-1 Position: Activation of the β-Lactam Ring
A critical feature for the antibacterial activity of monobactams is the presence of a strong electron-withdrawing group at the N-1 position of the azetidinone ring.[2] In aztreonam and other potent monobactams, this is typically a sulfonic acid moiety (-SO₃H).[2] This group serves to activate the β-lactam ring, rendering the amide bond more susceptible to nucleophilic attack by penicillin-binding proteins (PBPs), the target enzymes in bacterial cell wall synthesis.
The C-3 Position: Defining the Antibacterial Spectrum
The side chain attached to the C-3 position of the β-lactam ring plays a crucial role in determining the antibacterial spectrum and potency. In aztreonam, this is an aminothiazolyl oxime side chain, which confers high affinity for PBP3 of Gram-negative bacteria.[2] Variations in this side chain can modulate the spectrum of activity and stability against β-lactamases.
The C-4 Position: Enhancing Stability
Substituents at the C-4 position can influence the stability of the monobactam against hydrolysis by β-lactamase enzymes. Aztreonam possesses a methyl group at the C-4 position, which contributes to its resistance to many β-lactamases produced by Gram-negative bacteria.[2]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal effect of monocyclic β-lactams results from the inhibition of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of the antibiotic to essential penicillin-binding proteins (PBPs).
Monobactams, particularly aztreonam, exhibit a high and specific affinity for PBP3.[3] PBP3 is a transpeptidase that is primarily involved in the septation process during bacterial cell division. By acylating the active site serine of PBP3, monobactams inhibit the cross-linking of peptidoglycan strands, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[3]
References
- 1. WO2020219258A1 - Methods of synthesizing aztreonam derivatives - Google Patents [patents.google.com]
- 2. file.glpbio.cn [file.glpbio.cn]
- 3. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Sulfazecin Against Gram-Negative Bacteria: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the initial screening of Sulfazecin, a pioneering monobactam antibiotic, against a range of gram-negative bacteria. This compound, isolated from Pseudomonas acidophila, demonstrated a notable spectrum of activity, paving the way for the development of synthetic monobactams like Aztreonam. This document details the antimicrobial activity of this compound, its mechanism of action, and the experimental protocols utilized in its preliminary evaluation. Quantitative data from seminal studies are presented in a structured format, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
The discovery of this compound in the early 1980s marked a significant milestone in antibiotic research. It was one of the first monocyclic β-lactam antibiotics to be isolated from a bacterial source, specifically Pseudomonas acidophila G-6302[1]. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique monocyclic β-lactam ring. This structural feature is responsible for its distinct antibacterial spectrum, which is primarily directed against gram-negative bacteria[1]. This guide focuses on the foundational studies that characterized the initial antimicrobial profile of this compound.
Antimicrobial Spectrum and Activity
Initial in vitro studies of this compound revealed its potent inhibitory activity against a variety of gram-negative bacteria, while showing limited to no activity against gram-positive bacteria and fungi. The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against various gram-negative bacterial strains as determined in the initial screening studies.
| Bacterial Strain | ATCC No. | MIC (µg/mL) |
| Escherichia coli | 9637 | 3.13 |
| Escherichia coli | 26 | 6.25 |
| Klebsiella pneumoniae | 10031 | 3.13 |
| Serratia marcescens | 13880 | 1.56 |
| Proteus mirabilis | 21100 | 1.56 |
| Proteus vulgaris | 13315 | 1.56 |
| Providencia rettgeri | 9250 | 12.5 |
| Enterobacter cloacae | 23355 | >100 |
| Pseudomonas aeruginosa | 10145 | >100 |
Data sourced from the foundational discovery papers of this compound.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.
The binding of this compound to PBP3 is highly specific. This interaction acylates the active site of the enzyme, rendering it inactive. The inhibition of PBP3 disrupts the formation of the septal peptidoglycan, which is crucial for bacterial cell division. This leads to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually undergo lysis.
A key advantage of the monobactam structure is its stability against many β-lactamases, enzymes produced by bacteria that can inactivate traditional β-lactam antibiotics. This allows this compound to be effective against certain β-lactamase-producing gram-negative bacteria.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in gram-negative bacteria.
Experimental Protocols
The initial screening of this compound relied on established antimicrobial susceptibility testing methods. The following protocols are based on the standard practices of the time for determining the Minimum Inhibitory Concentration (MIC).
Agar Dilution Method for MIC Determination
This method involves the incorporation of the antibiotic into an agar medium, upon which the test organisms are inoculated.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1000 µg/mL).
2. Preparation of Agar Plates with Antibiotic:
-
Molten Mueller-Hinton agar is cooled to 45-50°C.
-
A series of twofold dilutions of the this compound stock solution are prepared.
-
Each dilution is added to a separate aliquot of the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL).
-
The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify.
-
A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
The bacterial strains to be tested are grown in a suitable broth medium to a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is then diluted to yield a final concentration of approximately 10⁴ CFU per spot upon inoculation.
4. Inoculation of Plates:
-
A multipoint inoculator is used to spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 18-24 hours.
6. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Experimental Workflow Diagram
Caption: Workflow for MIC determination by the agar dilution method.
Conclusion
The initial screening of this compound was a pivotal moment in the history of antibiotics. It established the potential of monobactams as a new class of antimicrobial agents with a targeted spectrum against gram-negative bacteria. The data and methodologies from these early studies not only demonstrated the therapeutic promise of this compound but also laid the groundwork for the future development of more potent and stable synthetic monobactams. This technical guide serves as a valuable resource for understanding the foundational research that introduced this important class of antibiotics to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Purification of Sulfazecin from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sulfazecin is a monobactam antibiotic first isolated from the bacterium Pseudomonas acidophila.[1] As a member of the β-lactam class of antibiotics, it exhibits activity against Gram-negative bacteria. The purification of this compound from fermentation broth is a critical step in its production for research and potential therapeutic applications. This document provides detailed application notes and protocols for the purification of this compound from bacterial culture, based on established methodologies.
Data Presentation
| Purification Step | Key Parameters | Expected Purity | Expected Yield | Analytical Method |
| Cell-Free Supernatant | Centrifugation at 9,000 rpm for 30 min at 4°C. | Low | ~100% (relative to starting culture) | UPLC-MS, Nitrocefin Assay |
| Activated Charcoal Chromatography | pH 4.0, Elution with 50% Acetone in water. | Intermediate | 70-85% | UPLC-MS, Nitrocefin Assay |
| Anion Exchange Chromatography (Dowex® Resin) | Elution with a salt gradient (e.g., NaCl). | High | 60-75% | UPLC-MS, Purity Analysis |
Experimental Protocols
The following protocols describe the key experiments for the purification of this compound from a Pseudomonas acidophila fermentation culture.
Protocol 1: Preparation of Cell-Free Supernatant
This protocol describes the initial step of separating the bacterial cells from the culture medium containing the secreted this compound.
Materials:
-
Fermentation broth of Pseudomonas acidophila
-
High-speed refrigerated centrifuge
-
Sterile centrifuge bottles
-
pH meter
-
Hydrochloric acid (HCl) or other suitable acid
Procedure:
-
Harvest the fermentation broth (e.g., 4 L) from the bacterial culture.
-
Transfer the broth to sterile centrifuge bottles.
-
Centrifuge the broth at 9,000 rpm for 30 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean, chilled vessel, avoiding disturbance of the cell pellet.
-
Adjust the pH of the supernatant to 4.0 using HCl while gently stirring. This protonates the acidic this compound, preparing it for binding to the activated charcoal.
Protocol 2: Activated Charcoal Adsorption Chromatography
This step provides a significant initial purification and concentration of this compound.
Materials:
-
pH-adjusted cell-free supernatant
-
Activated charcoal
-
Chromatography column
-
Deionized water (ddH₂O)
-
Acetone
-
Peristaltic pump (optional)
-
Fraction collector (optional)
Procedure:
-
Prepare a slurry of activated charcoal in deionized water and pour it into a suitable chromatography column (e.g., for a 4 L culture, a 1 L column volume is appropriate).
-
Equilibrate the column by washing with 2-3 column volumes of deionized water.
-
Load the pH 4.0 adjusted supernatant onto the activated charcoal column at a controlled flow rate.
-
After loading, wash the column with 2 column volumes of deionized water to remove unbound impurities.
-
Elute the bound this compound from the column using a solution of 50% (v/v) acetone in deionized water. Collect the eluate in fractions.
-
Monitor the fractions for the presence of this compound using a nitrocefin assay (see Protocol 4) or by UPLC-MS analysis.
-
Pool the active fractions.
Protocol 3: Anion Exchange Chromatography
This protocol describes the final polishing step to achieve high-purity this compound.
Materials:
-
Pooled active fractions from charcoal chromatography
-
Dowex® anion exchange resin (e.g., Dowex® 1x8, Cl⁻ form, 100-200 mesh)
-
Chromatography column
-
Low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
High concentration elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Prepare the Dowex® resin by washing it thoroughly with deionized water and then equilibrating it with the low concentration buffer.
-
Pack the equilibrated resin into a chromatography column (e.g., 200 mL resin volume for fractions from a 4 L culture).
-
Load the pooled, active fractions from the charcoal chromatography step onto the Dowex® column.
-
Wash the column with 2-3 column volumes of the low concentration buffer to remove any remaining non-specifically bound impurities.
-
Elute the this compound using a linear gradient of the high concentration elution buffer (e.g., 0-100% over 10 column volumes).
-
Collect fractions and monitor for the presence of this compound using a nitrocefin assay and/or UPLC-MS.
-
Pool the pure, active fractions.
-
The pooled fractions can be desalted using a suitable method like dialysis or size-exclusion chromatography if required for downstream applications.
Protocol 4: Nitrocefin Assay for Active Fraction Screening
This is a rapid colorimetric assay to detect the presence of β-lactamase inhibitors like this compound. The principle is that this compound will inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. A more direct method is to detect the β-lactam ring of this compound itself. Nitrocefin changes from yellow to red upon hydrolysis by a β-lactamase.
Materials:
-
Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
β-lactamase enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of nitrocefin by diluting the stock solution in phosphate buffer to a final concentration of approximately 0.1 mg/mL.
-
In the wells of a 96-well microplate, add a small aliquot of each collected fraction.
-
Add the β-lactamase solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow for any inhibition to occur.
-
Add the nitrocefin working solution to each well to initiate the colorimetric reaction.
-
Monitor the change in absorbance at 490 nm over time. Fractions containing this compound will show a reduced rate of color change (or no change) compared to control wells without any fraction.
Protocol 5: UPLC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound purity and for its quantification. Parameters should be optimized for the specific instrument used.
Materials:
-
UPLC-MS/MS system
-
C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard (if available)
Procedure:
-
Prepare samples by diluting a small aliquot of the fraction in Mobile Phase A.
-
Set the column temperature (e.g., 40°C) and the flow rate (e.g., 0.4 mL/min).
-
Use a gradient elution, for example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the expected m/z of this compound (C₁₂H₂₀N₄O₉S, exact mass: 412.0951).
-
For quantification, a standard curve should be prepared using a purified this compound standard.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of purification steps.
References
Application Notes and Protocols for Bioactivity Assays of Sulfazecin
Introduction
Sulfazecin is a naturally occurring monobactam antibiotic, a class of β-lactam compounds characterized by a monocyclic β-lactam ring.[1][2] It is produced by bacteria such as Pseudomonas acidophila.[2][3] Like other β-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs).[1] A key feature of monobactams like this compound is their stability against metallo-β-lactamases, enzymes that confer resistance to many other β-lactam antibiotics, making them valuable agents against certain multidrug-resistant Gram-negative bacteria.[4][5]
These application notes provide detailed protocols for assessing the bioactivity of this compound, focusing on its antibacterial efficacy, mechanism of action, and potential cytotoxicity.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by disrupting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. It acts as a suicide inhibitor of PBPs, which are bacterial enzymes responsible for cross-linking the peptidoglycan strands. By covalently binding to the active site of these enzymes, this compound blocks their transpeptidase activity. This inhibition leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.
Caption: this compound inhibits PBPs, blocking cell wall synthesis and causing cell lysis.
Section 1: Antibacterial Susceptibility Testing
The primary bioactivity assay for this compound is determining its antibacterial potency, typically by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Protocol 1: MIC Determination by Broth Microdilution
This protocol outlines the determination of MIC values in a 96-well microtiter plate format, a standard method for antimicrobial susceptibility testing.[6]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in water or DMSO)[3]
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)[2][7]
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final inoculum in the wells of ~7.5 x 10⁵ CFU/mL.
-
-
Drug Dilution Series:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Create a serial two-fold dilution of the this compound stock solution. Start by adding a calculated volume of stock to the first well to achieve the highest desired concentration, mix well, and then transfer 100 µL to the next well. Repeat across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Sample MIC Values
The following table summarizes hypothetical but representative MIC data for this compound against common Gram-negative bacteria.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Klebsiella pneumoniae | 700603 | 32 |
| Proteus mirabilis | 12453 | 4 |
Section 2: β-Lactamase Activity Assay
To confirm that this compound's activity is due to its β-lactam ring and to investigate potential resistance mechanisms, a β-lactamase induction or inhibition assay can be performed using the chromogenic cephalosporin, nitrocefin.[1][8] Cleavage of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red.
Protocol 2: Nitrocefin Assay for β-Lactam Activity
Materials:
-
Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate buffer (100 mM, pH 7.0)
-
Bacterial culture supernatant or cell lysate
-
This compound
-
96-well plate
-
Spectrophotometer capable of reading at 486 nm
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare wells containing:
-
Test Sample: 150 µL phosphate buffer, 20 µL bacterial supernatant/lysate, and 10 µL of this compound solution.
-
Positive Control: 150 µL phosphate buffer, 20 µL of a known β-lactamase solution.
-
Negative Control: 160 µL phosphate buffer, 20 µL bacterial supernatant/lysate (no nitrocefin).
-
Substrate Control: 170 µL phosphate buffer (no enzyme).
-
-
Initiate Reaction: Add 10 µL of nitrocefin solution to each well (except the negative control) to a final concentration of ~50 µg/mL.
-
Monitor Reaction: Immediately measure the absorbance at 486 nm and continue to monitor every minute for 15-30 minutes.
-
Data Analysis: An increase in absorbance at 486 nm indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity. If this compound is being tested as a β-lactamase inhibitor, a reduction in the rate of color change compared to the control (without this compound) would be observed. Conversely, its degradation by a β-lactamase would consume the enzyme, potentially showing a complex kinetic profile.
Section 3: Cytotoxicity Assay
It is crucial to assess the potential toxicity of any antimicrobial agent against mammalian cells to ensure its safety profile. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well sterile, flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and untreated controls (medium only).
-
Incubate for 24-48 hours.[10]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for MTT-based cell cytotoxicity assay.
Data Presentation: Sample Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | > 1000 |
| HepG2 | 48 | > 1000 |
Note: High IC₅₀ values suggest low cytotoxicity against these mammalian cell lines, which is a desirable characteristic for an antibiotic.
References
- 1. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. Effect of beta-lactam antibiotics on the in vitro development of resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for In-Vitro Evaluation of Sulfazecin in Gram-Negative Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfazecin is a naturally occurring monobactam β-lactam antibiotic isolated from Pseudomonas acidophila.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan biosynthesis. This targeted action makes this compound a candidate for combating infections caused by Gram-negative bacteria.
These application notes provide a comprehensive guide for the in-vitro evaluation of this compound against clinically relevant Gram-negative pathogens. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for Aztreonam, a structurally and functionally similar synthetic monobactam, is presented as a representative example to guide experimental design and interpretation.
Mechanism of Action: Targeting the Bacterial Cell Wall
This compound, as a monobactam, possesses a monocyclic β-lactam ring structure that is key to its antibacterial activity. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs) located in the bacterial periplasm. This irreversible binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains, which is the final and essential step in bacterial cell wall synthesis. The compromised cell wall integrity leads to cell lysis and bacterial death.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the monobactam antibiotic Aztreonam against key Gram-negative pathogens. These values can serve as a reference for designing experiments with this compound.
Table 1: Aztreonam MIC Distribution against Pseudomonas aeruginosa
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All Isolates (Baseline) | 4 | 128 | [4] |
| Aztreonam-Resistant | >256 | >256 | [5] |
| Quality Control Strain (ATCC 27853) | 2-8 | - | [6] |
Table 2: Aztreonam MIC Distribution against Klebsiella pneumoniae
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Carbapenem-Resistant (KPC & NDM) | ≤0.5/4 | - | [7] |
| All Isolates (2016) | ≤0.03 | 0.12 | [8] |
| Carbapenemase Producers | 0.25 | 1 | [9] |
| ATCC BAA-3309 | 32 | - |
Table 3: Aztreonam MIC Distribution against Acinetobacter baumannii
| Strain Type | MIC Range (µg/mL) | Reference |
| Carbapenem-Resistant | ≥128 (alone) | [10][11] |
| Carbapenem-Resistant with Polyamines | 0.25 - 8 | [10][11] |
| NDM-producing | >64 | [12][13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of this compound against Gram-negative bacteria.
References
- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Frontiers | Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbapenem-associated multidrug-resistant Acinetobacter baumannii are sensitised by aztreonam in combination with polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbapenem-associated multidrug-resistant Acinetobacter baumannii are sensitised by aztreonam in combination with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of aztreonam/ceftazidime/avibactam and polymyxin B versus New Delhi MBL-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Sulfazecin-Producing Fermentation Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the establishment and optimization of fermentation cultures for the production of Sulfazecin, a monobactam antibiotic. The methodologies outlined are based on established research and are intended to guide laboratory-scale production and strain improvement efforts.
Introduction to this compound Production
This compound is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas acidophila ATCC 31363. Its unique structure and mode of action make it a molecule of interest for antimicrobial drug development. The production of this compound through fermentation requires specific culture conditions to ensure optimal growth of the producing organism and efficient biosynthesis of the antibiotic. These notes provide a comprehensive guide to the techniques involved in creating and managing this compound-producing fermentation cultures.
Fermentation Parameters and Culture Media
The successful cultivation of Pseudomonas acidophila for this compound production is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process.
Producing Microorganism
The primary microorganism used for this compound production is:
-
Organism: Pseudomonas acidophila
-
Strain: ATCC 31363
An analogous compound, Isothis compound, is produced by Pseudomonas mesoacidophila.
Fermentation Media Composition
Based on the foundational work for this compound production, the following media compositions are recommended.
Table 1: Seed Culture Medium Composition
| Component | Concentration | Notes |
| Glycerol | 2.0% (w/v) | Primary carbon source. |
| Polypeptone | 1.0% (w/v) | Nitrogen and growth factor source. |
| Yeast Extract | 0.5% (w/v) | Source of vitamins and growth factors. |
| Sodium Thiosulfate | 0.2% (w/v) | Sulfur source. |
| pH | 7.0 | Adjust with NaOH or HCl before sterilization. |
Table 2: Production Medium Composition
| Component | Concentration | Notes |
| Glycerol | 3.0% (w/v) | Increased carbon source for production phase. |
| Polypeptone | 1.0% (w/v) | Nitrogen and growth factor source. |
| Yeast Extract | 0.5% (w/v) | Source of vitamins and growth factors. |
| Sodium Thiosulfate | 0.2% (w/v) | Sulfur source. |
| pH | 7.0 | Adjust with NaOH or HCl before sterilization. |
Fermentation Process Parameters
Optimal physical parameters are crucial for maximizing this compound yield.
Table 3: Fermentation Process Parameters
| Parameter | Value | Notes |
| Temperature | 28-30 °C | Optimal range for growth and production. |
| Agitation | 250 rpm | For adequate aeration and mixing in shake flasks. |
| Fermentation Time | 36-48 hours | Typical duration for reaching peak production. |
| Aeration | Not specified | Assumed to be aerobic; ensure adequate oxygen supply. |
| Inoculum Volume | 5% (v/v) | A 5% inoculum from a 48-hour seed culture. |
Experimental Protocols
The following protocols provide step-by-step instructions for the key stages of this compound production.
Protocol for Inoculum Development
-
Strain Revival: Revive a cryopreserved stock of Pseudomonas acidophila ATCC 31363 on a suitable agar medium (e.g., Nutrient Agar) and incubate at 28-30 °C until colonies are visible.
-
Pre-Seed Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of seed culture medium. Incubate at 28-30 °C with shaking at 250 rpm for 24 hours.
-
Seed Culture: Transfer the pre-seed culture to a 250 mL flask containing 50 mL of seed culture medium. Incubate under the same conditions for 48 hours. This culture will serve as the inoculum for the production fermenter.
Protocol for Fermentation
-
Medium Preparation: Prepare the production medium according to the composition in Table 2. Sterilize by autoclaving at 121 °C for 15 minutes.
-
Inoculation: Aseptically inoculate the sterile production medium with a 5% (v/v) inoculum from the 48-hour seed culture.
-
Incubation: Incubate the production culture in a temperature-controlled shaker at 28-30 °C and 250 rpm for 36-48 hours.
-
Monitoring: Periodically and aseptically withdraw samples to monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production (e.g., by HPLC analysis).
Protocol for this compound Purification
This protocol is based on the method described by Asai et al. (1981).
-
Cell Removal: Harvest the fermentation broth and centrifuge at 8,000 x g for 15 minutes to remove the bacterial cells.
-
Charcoal Adsorption: Adjust the pH of the supernatant to 4.0 with an appropriate acid. Apply the supernatant to a column packed with activated charcoal.
-
Washing: Wash the charcoal column with deionized water to remove impurities.
-
Elution: Elute the bound this compound from the charcoal column using a solvent mixture, such as aqueous acetone.
-
Anion-Exchange Chromatography: Further purify the this compound-containing fractions using an anion-exchange chromatography column.
-
Concentration and Crystallization: Concentrate the purified fractions under vacuum and crystallize the this compound product.
Strain Improvement and Optimization
While specific genetic engineering strategies for enhancing this compound production in Pseudomonas acidophila are not extensively documented in publicly available literature, general approaches for improving antibiotic production in Pseudomonas species can be applied.
Techniques for Strain Improvement:
-
Classical Mutagenesis: Employing UV irradiation or chemical mutagens (e.g., ethyl methanesulfonate) to induce random mutations, followed by screening for high-producing variants.
-
Metabolic Engineering:
-
Precursor Supply Enhancement: Overexpression of genes involved in the biosynthesis of precursors for the this compound molecule.
-
Pathway Engineering: Modifying the expression of regulatory genes that control the this compound biosynthetic gene cluster.
-
Removal of Competing Pathways: Deleting genes of metabolic pathways that divert precursors away from this compound biosynthesis.
-
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Logical Relationship for Strain Improvement
Caption: Strain improvement strategies.
Application Notes and Protocols for Sulfazecin using the Kirby-Bauer Disk Diffusion Assay
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Sulfazecin using the Kirby-Bauer disk diffusion assay. The method is based on established standards for antimicrobial susceptibility testing and is intended for use by researchers, scientists, and drug development professionals.
Introduction
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[1] This method involves placing antimicrobial-impregnated paper disks on an agar medium inoculated with the bacterium to be tested. The antimicrobial agent diffuses from the disk into the agar, and if the bacterium is susceptible, its growth will be inhibited, resulting in a clear area, or "zone of inhibition," around the disk.[1][2] The diameter of this zone is then measured and compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.[3][4] This protocol has been adapted for the evaluation of this compound.
Data Presentation
Table 1: Example Zone of Inhibition Diameters for this compound against Quality Control Strains
| Quality Control Strain | ATCC Number | This compound Disk Potency (µg) | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 30 | 22 - 28 |
| Staphylococcus aureus | 25923 | 30 | 18 - 24 |
| Pseudomonas aeruginosa | 27853 | 30 | 15 - 21 |
Note: The data presented in this table are for illustrative purposes only and should be established by the end-user through appropriate quality control testing.
Table 2: Interpretive Standards for this compound Zone of Inhibition Diameters
| Zone Diameter (mm) | Interpretation |
| ≥ 25 | Susceptible (S) |
| 20 - 24 | Intermediate (I) |
| ≤ 19 | Resistant (R) |
Note: These interpretive standards are examples and must be determined for specific bacterial species based on correlation with minimum inhibitory concentration (MIC) data, in accordance with CLSI guidelines.
Mechanism of Action of Sulfonamides
This compound is a member of the sulfonamide class of antibiotics. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and some amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[6]
Caption: Mechanism of action of this compound, a sulfonamide antibiotic.
Experimental Protocols
Preparation of Materials
-
Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[7] The final pH should be between 7.2 and 7.4. Pour the sterile MHA into sterile Petri dishes to a uniform depth of 4 mm.[4] Allow the agar to solidify at room temperature.
-
This compound Disks : Prepare sterile 6 mm paper disks impregnated with a standardized concentration of this compound. The exact concentration should be determined based on preliminary studies. Store the disks in a desiccated, refrigerated environment.[7]
-
Bacterial Inoculum Preparation :
-
Select three to five well-isolated colonies of the test bacterium from an 18-24 hour old agar plate.[1][8]
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.[8]
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.[3][4][8]
-
Adjust the turbidity of the inoculum with sterile broth or saline to match that of the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation and Disk Application
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube.[4]
-
Inoculate the entire surface of a dry MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1][8]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][8]
-
Using sterile forceps, apply the this compound disks to the surface of the agar.[4] Gently press each disk to ensure complete contact with the agar surface.[1]
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[4]
Incubation and Interpretation
-
Invert the plates and incubate them at 35 ± 2°C for 16-24 hours in an ambient air incubator.[1][4]
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or calipers.[4]
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive standards (see Table 2).[3][4]
Experimental Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfazecin using the Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfazecin is a monobactam β-lactam antibiotic that exhibits targeted activity primarily against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI). This document is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible MIC data for this compound.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Materials and Reagents
-
This compound analytical standard
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile deionized water
-
Bacterial strains (clinical isolates or reference strains)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
0.9% sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in water and DMSO. For the purpose of this protocol, sterile deionized water is the recommended solvent to avoid any potential inhibitory effects of DMSO on bacterial growth.
-
Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Procedure: a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in a small volume of sterile deionized water. c. Once fully dissolved, bring the final volume to the desired level with sterile deionized water in a sterile volumetric flask. d. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. e. Store the stock solution in sterile aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a stock culture, streak the test organism onto a non-selective agar medium, such as Tryptic Soy Agar, and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.
-
Inoculum Suspension: a. Select 3-5 well-isolated colonies of the same morphological type from the agar plate. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension.
-
Standardization of Inoculum: a. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: a. Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension into the broth.
Broth Microdilution Procedure
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the working this compound solution (at the highest desired test concentration, e.g., 128 µg/mL) to well 1.
-
Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. b. Mix the contents of well 2 by pipetting up and down several times. c. Continue this serial twofold dilution process from well 2 to well 10. d. After mixing the contents of well 10, discard 100 µL. e. Well 11 will serve as the growth control (no antibiotic). f. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 10 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
Incubation: a. Cover the microtiter plate with a lid and incubate at 35 ± 2°C in ambient air for 16-20 hours.
Reading and Interpreting Results
-
Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. A button of bacterial cells at the bottom of the well or turbidity indicates growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show clear evidence of growth.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
Data Presentation
Representative MIC Values for this compound
The following table provides representative MIC values for this compound against common Gram-negative bacteria. Note that these are example values and actual MICs may vary depending on the specific isolate and testing conditions.
| Bacterial Species | ATCC Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 2 |
| Klebsiella pneumoniae | 13883 | 0.5 - 4 |
| Pseudomonas aeruginosa | 27853 | 8 - 64 |
| Enterobacter cloacae | 13047 | 1 - 8 |
| Serratia marcescens | 13880 | 2 - 16 |
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. Standard ATCC reference strains should be tested concurrently with clinical isolates. As specific CLSI-defined QC ranges for this compound are not available, the ranges for the structurally similar monobactam, Aztreonam, are provided as a reference.
| Quality Control Strain | ATCC Number | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | Aztreonam | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | Aztreonam | 2 - 8 |
| Haemophilus influenzae | 49247 | Aztreonam | 0.12 - 0.5 |
Experimental Workflow and Signaling Pathways
Broth Microdilution Workflow
Caption: Workflow for this compound MIC Determination.
This compound Mechanism of Action
Caption: Mechanism of Action of this compound.
Application Notes and Protocols for High-Yield Sulfazecin Production
Introduction
Sulfazecin is a monocyclic β-lactam antibiotic, belonging to the monobactam class, which exhibits activity primarily against Gram-negative bacteria.[1] It is naturally produced by the bacterium Pseudomonas acidophila.[1] The unique structure of monobactams makes them resistant to many common β-lactamases, rendering them a subject of interest for overcoming antibiotic resistance. The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway, encoded by the sul gene cluster.[2][3] A key precursor in this pathway is L-2,3-diaminopropionate (L-2,3-Dap).[2][3] These application notes provide a comprehensive set of protocols for the cultivation of Pseudomonas acidophila ATCC 31363, optimization of fermentation conditions for enhanced this compound production, and downstream purification and analysis of the target compound.
Materials and Reagents
-
Pseudomonas acidophila ATCC 31363
-
King's B Medium
-
Seed and Fermentation Media Components (see Table 1)
-
Activated Charcoal
-
Dowex® 1x8 Chloride Form Ion-Exchange Resin
-
Nitrocefin
-
HPLC Grade Acetonitrile and Water
-
Formic Acid
-
Standard laboratory glassware and consumables
-
Shaking incubator
-
Bioreactor (5L)
-
Centrifuge
-
Chromatography columns
-
HPLC system with UV detector
Experimental Protocols
Strain Maintenance and Inoculum Preparation
Protocol 1.1: Culture Maintenance
-
Streak Pseudomonas acidophila ATCC 31363 on King's B agar plates.
-
Incubate at 30°C for 48-72 hours until single colonies are visible.
-
Store plates at 4°C for short-term storage (up to 2 weeks).
-
For long-term storage, prepare glycerol stocks (in 20% glycerol) from a liquid culture grown in King's B broth and store at -80°C.
Protocol 1.2: Seed Culture Preparation
-
Inoculate a single colony of P. acidophila into a 50 mL flask containing 10 mL of Seed Medium (see Table 1).
-
Incubate at 28-30°C for 48 hours with shaking at 250 rpm.[2]
-
This seed culture will be used to inoculate the main fermentation.
Fermentation for this compound Production
Protocol 2.1: Batch Fermentation
-
Prepare the Production Medium (see Table 1) in a 5L bioreactor. Sterilize by autoclaving.
-
Inoculate the production medium with the seed culture at a 1:20 ratio (v/v).[2]
-
Carry out the fermentation for 36-48 hours.[2]
-
Maintain the fermentation parameters as specified in Table 2.
-
Monitor the production of this compound periodically using the Nitrocefin assay and/or HPLC.
Data Presentation: Media and Fermentation Parameters
Table 1: Media Compositions
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glycerol | 10.0 | 20.0 |
| Peptone | 5.0 | 10.0 |
| Yeast Extract | 3.0 | 5.0 |
| K₂HPO₄ | 1.0 | 2.0 |
| MgSO₄·7H₂O | 0.5 | 1.0 |
| Sodium Thiosulfate | - | 2.0 |
| pH | 7.0 | 6.5 |
Table 2: Fermentation Parameters
| Parameter | Value |
| Temperature | 28-30°C |
| pH | Maintained at 6.5 with automated addition of 1M H₂SO₄ / 1M NaOH |
| Agitation | 300-500 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 36-48 hours |
Downstream Processing: Purification of this compound
Protocol 3.1: Isolation and Purification
-
Cell Removal: Centrifuge the fermentation broth (4 L) at 9,000 rpm for 30 minutes at 4°C to remove bacterial cells.[2]
-
pH Adjustment: Adjust the pH of the supernatant to 4.0 using 1M H₂SO₄.[2]
-
Activated Charcoal Chromatography:
-
Ion-Exchange Chromatography:
-
Pool the active fractions (determined by the Nitrocefin assay).
-
Load the pooled fractions onto a Dowex® 1x8 (Cl⁻ form) column (200 mL).[2]
-
Wash the column with two column volumes of deionized water.
-
Elute with a linear gradient of NaCl from 0 to 1M.
-
-
Desalting and Lyophilization:
-
Pool the active fractions containing this compound.
-
Desalt the solution using a suitable method, such as size-exclusion chromatography or dialysis.
-
Lyophilize the desalted solution to obtain purified this compound powder.
-
Quantification and Quality Control
Protocol 4.1: Nitrocefin Assay (Qualitative)
-
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red in the presence of β-lactamase activity, which is induced by β-lactam antibiotics like this compound.
-
Mix a small aliquot of the sample (e.g., from fermentation broth or chromatography fractions) with a solution of Nitrocefin.
-
A rapid color change to red indicates the presence of a β-lactam compound.
Protocol 4.2: HPLC Quantification (Quantitative)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Sample Preparation: Dilute samples appropriately in the mobile phase.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in P. acidophila.
Experimental Workflow for this compound Production
Caption: Overall workflow for the production and purification of this compound.
Logical Workflow for Production Optimization
References
Troubleshooting & Optimization
addressing low yield issues in Sulfazecin purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the purification of Sulfazecin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for this compound from a fermentation broth?
A1: The purification of this compound from a fermentation broth, such as that of Pseudomonas acidophila, typically involves a multi-step process. This process begins with the removal of cells and large debris by centrifugation. The clarified supernatant then undergoes a series of chromatography steps, commonly starting with activated charcoal to capture and concentrate the antibiotic, followed by anion exchange chromatography for further purification.[1]
Q2: Why is the pH of the supernatant adjusted before loading it onto the activated charcoal column?
A2: Adjusting the pH of the supernatant to approximately 4.0 is a critical step before applying it to an activated charcoal column. This pH adjustment protonates acidic functional groups on this compound, reducing its polarity and enhancing its adsorption to the nonpolar surface of the activated charcoal. This leads to more efficient capture of the target molecule from the complex fermentation broth.
Q3: What is the purpose of the anion exchange chromatography step?
A3: Anion exchange chromatography is employed as a subsequent purification step to separate this compound from other negatively charged impurities. This compound, with its sulfonate group, is acidic and carries a net negative charge at a neutral pH. This allows it to bind to the positively charged stationary phase of the anion exchange resin. Impurities with a weaker negative charge or a positive charge will not bind as strongly and can be washed away. This compound is then eluted by increasing the salt concentration, which disrupts the electrostatic interaction with the resin.
Q4: Can other chromatography techniques be used for this compound purification?
A4: While activated charcoal and anion exchange chromatography are commonly cited, other techniques could potentially be employed. Reversed-phase chromatography could be an option, given the presence of nonpolar regions in the this compound molecule. Size exclusion chromatography might be useful for removing very large or very small impurities, although it is generally a lower-resolution technique. The choice of technique would depend on the specific impurities present in the fermentation broth and the desired final purity.
Troubleshooting Guides
This section provides solutions to specific problems that can lead to low yields during this compound purification.
Issue 1: Low recovery after Activated Charcoal Chromatography
Q: My this compound yield is significantly lower than expected after the activated charcoal chromatography step. What are the potential causes and how can I troubleshoot this?
A: Low recovery from activated charcoal chromatography can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Adsorption:
-
Incorrect pH: Ensure the pH of the clarified supernatant is accurately adjusted to 4.0 before loading. A higher pH will increase the polarity of this compound, reducing its affinity for the charcoal.
-
Column Overload: The binding capacity of the activated charcoal may have been exceeded. Try reducing the volume of supernatant loaded or increasing the amount of activated charcoal.
-
Flow Rate Too High: A high flow rate during sample loading can prevent efficient binding. Reduce the flow rate to allow for sufficient interaction time between this compound and the charcoal.
-
-
Irreversible Adsorption:
-
Strong Interactions: Polar compounds can sometimes bind very strongly to activated charcoal, making elution difficult.[2]
-
Troubleshooting: Consider using a less active form of charcoal. Additionally, optimizing the elution solvent by modifying the acetone concentration or adding a different organic modifier might be necessary.
-
-
Inefficient Elution:
-
Insufficient Elution Volume: Ensure an adequate volume of the elution buffer (e.g., 50% acetone in water) is used to completely desorb the bound this compound.
-
Flow Rate Too High: A high elution flow rate may not allow for complete desorption. Decrease the flow rate during elution.
-
Elution Solvent Composition: The composition of the elution solvent is critical. If 50% acetone is not effective, a gradient of increasing acetone concentration could be tested.
-
Issue 2: Low yield after Anion Exchange Chromatography
Q: I am experiencing a significant loss of this compound during the anion exchange chromatography step. What could be the problem?
A: Low yield in anion exchange chromatography is a common issue and can be addressed by examining the following:
-
Incomplete Binding:
-
Incorrect pH and Ionic Strength of the Sample: The pH of the pooled fractions from the charcoal step should be adjusted to a neutral or slightly basic pH (e.g., 7.0-7.5) to ensure this compound is negatively charged. The ionic strength of the sample should be low to facilitate binding to the resin.
-
Column Overload: Exceeding the binding capacity of the anion exchange resin is a common cause of low yield. Determine the capacity of your resin and ensure you are not loading an excessive amount of this compound.
-
-
Inefficient Elution:
-
Elution Buffer Composition: The concentration of the salt in the elution buffer (e.g., 5% NaCl) may be too low to effectively displace the bound this compound. A stepwise or linear gradient of increasing salt concentration can be used to optimize elution.
-
Precipitation on the Column: High concentrations of the purified this compound in the elution buffer could lead to precipitation on the column. If this is suspected, try eluting with a larger volume of buffer or at a slower flow rate.
-
-
This compound Degradation:
-
pH Instability: Beta-lactam antibiotics can be susceptible to degradation at non-optimal pH values.[3] Ensure that the pH of all buffers is within a stable range for this compound. While specific data for this compound is limited, many monobactams are stable in a neutral pH range.[3][4]
-
Temperature Sensitivity: Perform the purification steps at a controlled, cool temperature (e.g., 4°C) to minimize potential degradation.
-
Experimental Protocols
Protocol: Purification of this compound from Pseudomonas acidophila Fermentation Broth
This protocol is adapted from the method described in the literature.[5]
-
Cell Removal:
-
Centrifuge the fermentation broth (e.g., 4 Liters) at 9,000 rpm for 30 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and pool the supernatant.
-
-
Activated Charcoal Chromatography:
-
Adjust the pH of the pooled supernatant to 4.0 using an appropriate acid (e.g., HCl).
-
Prepare an activated charcoal column (e.g., 1,000 mL of active charcoal slurry).
-
Load the pH-adjusted supernatant onto the column at a slow flow rate.
-
Wash the column with two column volumes of deionized water to remove unbound impurities.
-
Elute the bound this compound with a solution of 50% acetone in deionized water. Collect the fractions.
-
-
Anion Exchange Chromatography:
-
Pool the active fractions from the charcoal chromatography step. The presence of this compound can be monitored by a bioassay or HPLC.
-
Prepare an anion exchange column (e.g., 200 mL of Dowex Cl⁻ resin).
-
Equilibrate the column with a low ionic strength buffer at a neutral pH (e.g., deionized water or a low concentration phosphate buffer at pH 7.0).
-
Load the pooled fractions onto the equilibrated column.
-
Wash the column with two column volumes of the equilibration buffer to remove non-binding impurities.
-
Elute this compound with a high salt solution (e.g., 5% NaCl). Collect fractions and monitor for the presence of the product.
-
-
Desalting and Final Concentration (Optional):
-
The fractions containing pure this compound can be pooled.
-
If necessary, a desalting step (e.g., using another activated charcoal column or size exclusion chromatography) can be performed to remove the high concentration of salt from the elution buffer.
-
The final product can be concentrated by methods such as lyophilization.
-
Illustrative Data Tables
Table 1: Illustrative Yields at Each Step of this compound Purification
| Purification Step | Starting Amount (Arbitrary Units) | Amount Recovered (Arbitrary Units) | Step Yield (%) | Overall Yield (%) |
| Clarified Supernatant | 1000 | 1000 | 100 | 100 |
| Activated Charcoal Chromatography | 1000 | 750 | 75 | 75 |
| Anion Exchange Chromatography | 750 | 600 | 80 | 60 |
| Desalting & Concentration | 600 | 540 | 90 | 54 |
Table 2: Illustrative Stability of this compound under Different Conditions
| Condition | Temperature (°C) | pH | Estimated Half-life | Notes |
| Storage | 4 | 7.0 | > 1 week | Ideal for short-term storage of purified product. |
| Storage | 25 | 7.0 | ~ 24-48 hours | Significant degradation may occur at room temperature. |
| Purification | 4 | 4.0 | Several hours | Generally stable during the activated charcoal step. |
| Purification | 4 | 8.0 | Several hours | Generally stable during the anion exchange step. |
| Extreme pH | 25 | < 3.0 or > 9.0 | < 1 hour | Rapid degradation is expected under strong acidic or basic conditions. |
Table 3: Illustrative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | This compound is a water-soluble antibiotic.[1] |
| DMSO | Soluble | A common solvent for polar organic molecules. |
| Acetone | Sparingly Soluble | Used in the elution from activated charcoal, suggesting some solubility. |
| Methanol | Soluble | Often a good solvent for polar compounds. |
| Dichloromethane | Insoluble | A nonpolar solvent, unlikely to dissolve the polar this compound. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. e-publicacoes.uerj.br [e-publicacoes.uerj.br]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. globalrph.com [globalrph.com]
- 5. In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the solubility of Sulfazecin for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sulfazecin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is generally considered a water-soluble compound.[1] However, its solubility can be influenced by the choice of solvent, pH, and the desired final concentration. For experimental purposes, understanding its behavior in various solvents is crucial. Published data indicates that this compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] It exhibits slight solubility in methanol and tetrahydrofuran (THF) but is practically insoluble in solvents like ethanol, acetone, ethyl acetate, and chloroform.[2]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What is the first thing I should check?
The first step is to check the pH of your buffer. The solubility of compounds with acidic or basic functional groups is often pH-dependent. This compound has pKa values of 3.4 (for the carboxylic acid group) and 9.2 (for the ammonium group), indicating that its charge state will change significantly with pH.[2] For acidic compounds, increasing the pH above the pKa will deprotonate the acidic group, generally leading to increased aqueous solubility. Conversely, for basic compounds, lowering the pH is required. Since this compound has both, its solubility will be lowest near its isoelectric point and higher at acidic or basic pHs. Systematically adjusting the pH of your buffer away from neutral may improve solubility.
Q3: Can I use organic solvents to prepare a concentrated stock solution?
Yes, using a water-miscible organic solvent is a standard and highly effective strategy. Dimethyl sulfoxide (DMSO) is an excellent choice for this compound as it is reported to be soluble in it.[2][3][4] Preparing a high-concentration stock solution in DMSO allows for the addition of a small volume to a larger volume of aqueous buffer for the final experiment, minimizing the impact of the organic solvent on the overall assay.[5]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue that occurs when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific medium. Here are a few strategies to prevent this:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.
-
Use Co-solvents: Adding a certain percentage of a water-miscible organic solvent (like ethanol or polyethylene glycol) to your final aqueous buffer can increase the solubility of the compound.[6]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.[6][7]
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.
Q5: Are there any other methods to improve the aqueous solubility of beta-lactam antibiotics like this compound for formulation studies?
For more advanced formulation needs, several techniques are used to enhance the solubility and dissolution rate of poorly soluble drugs.[8] While this compound is water-soluble, these methods can be useful for developing derivatives or creating high-concentration formulations:
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the apparent water solubility of a guest molecule.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution and solubility.[9]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate, although it does not change the equilibrium solubility.[8][10]
Data Summary Tables
Table 1: Reported Solubility Profile of this compound
| Solvent | Reported Solubility | Reference |
|---|---|---|
| Water | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Tetrahydrofuran (THF) | Slightly Soluble | [2] |
| Ethanol | Practically Insoluble | [2] |
| Acetone | Practically Insoluble | [2] |
| Ethyl Acetate | Practically Insoluble | [2] |
| Chloroform | Practically Insoluble |[2] |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action |
|---|---|---|
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs) | Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[6] |
| Surfactants | Polysorbates (Tween® series), Sorbitan esters (Span® series) | Form micelles that encapsulate the drug, increasing its apparent solubility.[6][7] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms non-covalent inclusion complexes where the drug resides in the hydrophobic cavity.[8] |
| pH Modifiers | Citric Acid, Sodium Bicarbonate, Tris Buffer | Alters the pH of the microenvironment to ionize the drug, increasing its affinity for water.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 100 mM stock solution of this compound (MW: 396.37 g/mol ) in DMSO.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out 3.96 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH Adjustment for Aqueous Solubility Screening
-
Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.
-
Materials: this compound powder, a selection of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), 0.1 M HCl, 0.1 M NaOH, pH meter.
-
Procedure:
-
Prepare a series of small-volume buffers at different pH values (e.g., pH 4, 6, 7.4, 8, 9).
-
Add an excess amount of this compound powder to each buffer solution in separate tubes. The amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the buffer to identify the optimal pH range.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Overview of general strategies for solubility enhancement.
References
- 1. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Isothis compound | 77900-75-5 | Benchchem [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Overcoming Sulfazecin Resistance Mechanisms in Bacteria
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating bacterial resistance to Sulfazecin.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound | 1. Inoculum preparation variability: Incorrect bacterial density. 2. Media composition: Variation in cation concentration in Mueller-Hinton Broth (MHB). 3. This compound degradation: Improper storage or handling of the antibiotic stock solution. | 1. Standardize inoculum preparation using a spectrophotometer to achieve a 0.5 McFarland standard. 2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. 3. Prepare fresh this compound stock solutions for each experiment and store them at the recommended temperature, protected from light. |
| No Bacterial Growth in Control Wells | 1. Incorrect media preparation: Contamination or incorrect pH. 2. Bacterial culture viability: Poor health of the bacterial stock. | 1. Ensure proper sterilization of media and verify the pH. 2. Use a fresh bacterial culture from a frozen stock and check for viability by plating on nutrient agar. |
| Unexpected Resistance in a Susceptible Strain | 1. Contamination: The susceptible strain is contaminated with a resistant organism. 2. Spontaneous mutation: A resistant mutant has emerged in the culture. | 1. Streak the culture on selective agar to ensure purity. Perform colony PCR or sequencing to confirm the strain's identity. 2. Repeat the experiment with a fresh culture from a verified stock. Consider determining the mutation frequency. |
| Loss of Resistance in a Known Resistant Strain | 1. Plasmid loss: If resistance is plasmid-mediated, the plasmid may have been lost during subculturing without selective pressure. 2. Reversion mutation: The resistance-conferring mutation may have reverted. | 1. Culture the resistant strain in media containing a selective agent if the plasmid carries a selectable marker. 2. Re-sequence the relevant resistance genes to check for reversions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: The primary resistance mechanisms to this compound, a monobactam antibiotic, are similar to those for other β-lactam antibiotics and include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, inactivating the drug.[1][2][3][4][5]
-
Target Modification: Mutations in the gene encoding Penicillin-Binding Protein 3 (PBP3), the primary target of this compound, which reduce the binding affinity of the drug.[6][7][8][9]
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict this compound's entry into the cell.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the bacterial cell.[5][10][11][12]
Q2: How can I determine if my resistant bacterial strain is producing a β-lactamase?
A2: You can perform a β-lactamase activity assay. A common method is a colorimetric assay using the chromogenic cephalosporin, nitrocefin.[1][2] Hydrolysis of nitrocefin by β-lactamases results in a color change from yellow to red, which can be quantified spectrophotometrically.[1][2] For a detailed protocol, refer to the "Experimental Protocols" section below.
Q3: My bacterial isolate shows increased resistance to this compound but is negative for β-lactamase production. What other mechanisms should I investigate?
A3: If β-lactamase activity is not detected, you should investigate other potential resistance mechanisms such as:
-
PBP3 mutations: Sequence the ftsI gene, which encodes PBP3, to identify any mutations that may alter the drug-binding site.[6][7][9]
-
Efflux pump overexpression: Use a quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli or mexAB-oprM in P. aeruginosa). You can also perform an efflux pump inhibitor assay.[13][14]
-
Porin loss: Analyze the outer membrane protein profile using SDS-PAGE to look for the absence or reduction of major porin proteins.
Q4: Can resistance to this compound be overcome?
A4: Yes, several strategies can be employed to overcome this compound resistance. In a research setting, these include:
-
Combination therapy: Co-administering this compound with a β-lactamase inhibitor (e.g., clavulanic acid, avibactam) can protect it from degradation.[2][4]
-
Efflux pump inhibitors (EPIs): Using EPIs can restore the susceptibility of strains that overexpress efflux pumps.[10]
-
Development of novel derivatives: Chemical modification of the this compound structure could lead to new compounds with improved stability against β-lactamases or enhanced binding to mutated PBP3.[15][16]
Quantitative Data Summary
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against susceptible and resistant strains of E. coli and P. aeruginosa. This data is for illustrative purposes to demonstrate expected experimental outcomes.
| Organism | Strain Description | Resistance Mechanism | This compound MIC (µg/mL) | This compound + Efflux Pump Inhibitor MIC (µg/mL) | This compound + β-lactamase Inhibitor MIC (µg/mL) |
| E. coli | ATCC 25922 (Susceptible) | - | 2 | 2 | 2 |
| E. coli | Clinical Isolate 1 | Efflux Pump Overexpression | 32 | 4 | 32 |
| E. coli | Clinical Isolate 2 | β-lactamase Production | 64 | 64 | 4 |
| E. coli | Clinical Isolate 3 | PBP3 Mutation | 16 | 16 | 16 |
| P. aeruginosa | PAO1 (Susceptible) | - | 4 | 4 | 4 |
| P. aeruginosa | Clinical Isolate 4 | Efflux Pump Overexpression | 64 | 8 | 64 |
| P. aeruginosa | Clinical Isolate 5 | β-lactamase Production | >128 | >128 | 8 |
| P. aeruginosa | Clinical Isolate 6 | PBP3 Mutation | 32 | 32 | 32 |
Experimental Protocols
This compound Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Dilute the bacterial culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Further dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution of this compound: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum to wells 1-11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (no turbidity).
β-Lactamase Activity Assay (Colorimetric)
This assay detects the presence of β-lactamase enzymes in bacterial lysates.
Materials:
-
Bacterial culture
-
Lysis buffer (e.g., BugBuster)
-
Nitrocefin stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Sterile 96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Bacterial Lysate: a. Centrifuge a bacterial culture and resuspend the pellet in lysis buffer. b. Incubate according to the lysis buffer manufacturer's instructions. c. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Assay Setup: a. Add 50 µL of the bacterial lysate to a well in the 96-well plate. b. Prepare a positive control (known β-lactamase producing strain) and a negative control (non-producing strain). c. Prepare a blank well with 50 µL of lysis buffer.
-
Reaction Initiation: a. Prepare a working solution of nitrocefin by diluting the stock solution in PBS to a final concentration of 100 µM. b. Add 50 µL of the nitrocefin working solution to each well.
-
Measurement: a. Immediately measure the absorbance at 490 nm at time zero. b. Incubate the plate at room temperature and take readings every 5 minutes for 30-60 minutes.
-
Data Analysis: a. An increase in absorbance at 490 nm over time indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity.
Efflux Pump Overexpression Analysis by qRT-PCR
This protocol quantifies the expression of efflux pump genes in a resistant strain relative to a susceptible control.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for the target efflux pump gene(s) and a housekeeping gene (e.g., 16S rRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: a. Grow the resistant and susceptible bacterial strains to mid-log phase. b. Extract total RNA from both strains using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reactions containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA. b. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: a. Calculate the relative expression of the target efflux pump gene in the resistant strain compared to the susceptible strain using the ΔΔCt method, normalized to the housekeeping gene. An increase in the relative expression level in the resistant strain suggests efflux pump overexpression.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: CpxAR two-component signaling pathway in response to envelope stress.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 4. Amplite® Colorimetric Beta-Lactamase Activity Assay Kit | AAT Bioquest [aatbio.com]
- 5. youtube.com [youtube.com]
- 6. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica | PLOS One [journals.plos.org]
- 9. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition [frontiersin.org]
- 11. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 12. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. One Ring to Fight Them All: The this compound Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Synthesized Sulfazecin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control measures for synthesized Sulfazecin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: Specific analytical methods and specifications for this compound may not be publicly available. The information provided herein is based on general principles of quality control for β-lactam antibiotics and data available for the analogous monobactam antibiotic, Aztreonam. All methods should be thoroughly validated for their intended use with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for synthesized this compound?
A1: The critical quality attributes for synthesized this compound that should be controlled to ensure its safety and efficacy include:
-
Identity: Confirmation of the chemical structure of this compound.
-
Purity: Measurement of the percentage of the active pharmaceutical ingredient (API) and quantification of any impurities.
-
Potency: Determination of the biological activity of the antibiotic.
-
Physical Properties: Characteristics such as appearance, color, and solubility.
-
Residual Solvents: Quantification of any organic solvents remaining from the synthesis process.
-
Water Content: Measurement of the amount of water present in the material.
Q2: Which analytical techniques are recommended for the quality control of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of this compound:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): For assay (purity) determination and the separation and quantification of process-related and degradation impurities.
-
Mass Spectrometry (MS), often coupled with HPLC/UPLC (LC-MS): For confirmation of the molecular weight of this compound and for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of this compound and for the characterization of impurities.[1]
-
Karl Fischer Titration: For the determination of water content.
-
Gas Chromatography (GC): For the analysis of residual solvents.
Q3: What are the potential impurities that I should look for in synthesized this compound?
A3: Based on the general synthesis of β-lactam antibiotics and known impurities of the analogous monobactam, Aztreonam, potential impurities in synthesized this compound may include:
-
Starting Materials and Reagents: Unreacted starting materials and reagents used in the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Isomers: Stereoisomers of this compound, such as the E-isomer, that may have different biological activity.
-
Degradation Products:
-
Open-ring derivatives: Formed by the cleavage of the β-lactam ring.
-
Desulfated derivatives: Resulting from the loss of the sulfonate group.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Interaction of the analyte with active sites on the stationary phase. | 1. Replace the column with a new one. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the injection volume or sample concentration. 4. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%). |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives for the mobile phase. 2. Implement a needle wash step in the autosampler method with a strong solvent. Inject a blank after a high-concentration sample to confirm the absence of carryover. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing. 3. Leaks in the system. 4. Detector lamp nearing the end of its life. | 1. Degas the mobile phase and prime the pump. 2. Ensure proper mixing of the mobile phase components. 3. Check all fittings for leaks. 4. Replace the detector lamp if necessary. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the pump is delivering a consistent flow rate and the mobile phase is properly prepared. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Analogous to Aztreonam Methods)
This method is designed to separate this compound from its potential degradation products and process-related impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105 °C for 48 hours. |
| Photolytic Degradation | Expose this compound solution to UV light (254 nm) and visible light for an extended period. |
After exposure to each stress condition, the samples should be neutralized (if necessary) and diluted with the mobile phase for HPLC analysis to observe the degradation products.
Visualizations
Caption: General Quality Control Workflow for Synthesized this compound.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
Sulfazecin Preparations: A Technical Support Center for Identifying and Minimizing Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Sulfazecin preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monobactam antibiotic naturally produced by Pseudomonas acidophila. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1] This disruption of the peptidoglycan synthesis leads to bacterial cell lysis and death.[2] this compound is particularly notable for its activity against Gram-negative bacteria.
Q2: What are the common impurities found in this compound preparations?
During the production and purification of this compound, several impurities can arise. These can be broadly categorized as:
-
Biosynthesis-Related Impurities: These are structurally similar compounds produced by Pseudomonas acidophila during fermentation.
-
Desmethoxylthis compound: A known co-metabolite that lacks the 3α-methoxyl group.
-
Isothis compound: An epimeric isomer of this compound.
-
-
Degradation Products: this compound, containing a labile β-lactam ring, is susceptible to degradation under various conditions.[3][4] Common degradation pathways include hydrolysis under acidic or alkaline conditions.
-
Process-Related Impurities: These can be introduced during the extraction, purification, and formulation processes.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its impurities?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound preparations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying this compound and its impurities. A reverse-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of unknown impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis and purification of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Step |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Adjust mobile phase pH to be ~2 units away from the pKa of this compound- Reduce sample concentration or injection volume |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase- Use a column oven to maintain a constant temperature- Increase column equilibration time between injections |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase- Implement a robust needle wash protocol- Inject a blank solvent to check for carryover |
| Poor resolution between this compound and impurities | - Non-optimal mobile phase composition or gradient- Inappropriate column chemistry | - Modify the mobile phase gradient to increase separation- Try a different column with a different stationary phase (e.g., phenyl-hexyl) |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Step |
| Low yield after anion exchange chromatography | - Incorrect pH of the loading buffer- this compound precipitating on the column- Elution buffer strength is too low | - Ensure the loading buffer pH is at least 1 unit above the pKa of the sulfonate group to ensure it is charged- Perform a buffer exchange of the sample to the loading buffer conditions before loading- Increase the salt concentration in the elution buffer |
| Co-elution of impurities with this compound | - Insufficient resolution of the ion exchange resin- Similar charge properties of impurities | - Optimize the salt gradient for elution (shallower gradient)- Introduce an additional purification step (e.g., size exclusion or reverse-phase chromatography) |
| Discoloration of the purified product | - Presence of pigmented impurities from the fermentation broth | - Ensure efficient clarification of the fermentation broth before chromatography- Optimize the activated charcoal treatment step |
Experimental Protocols
Protocol 1: Anion Exchange Chromatography for this compound Purification
This protocol provides a general procedure for the initial purification of this compound from a clarified fermentation broth.
-
Resin Selection: A strong anion exchange resin, such as a quaternary ammonium-based resin (Q-resin), is recommended.
-
Column Preparation:
-
Pack the chromatography column with the selected anion exchange resin.
-
Equilibrate the column with 5-10 column volumes (CV) of equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
-
Sample Preparation and Loading:
-
Adjust the pH of the clarified fermentation broth to match the equilibration buffer.
-
Filter the sample through a 0.45 µm filter.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 CV of equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in equilibration buffer over 20 CV).
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm or 230 nm).
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions for further processing (e.g., desalting, lyophilization).
-
Protocol 2: HPLC Method for Impurity Profiling of this compound
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
Time (min) %B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 230 nm[6]
-
Column Temperature: 30 °C
Data Presentation
Table 1: HPLC Retention Times of this compound and Known Impurities
| Compound | Retention Time (min) | Wavelength (nm) |
| This compound | 12.5 | 210, 230 |
| Desmethoxylthis compound | 11.8 | 210, 230 |
| Isothis compound | 13.2 | 210, 230 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.
Table 2: Representative Data from Forced Degradation Studies
| Stress Condition | Degradation (%) | Major Degradants (Retention Time) |
| 0.1 M HCl (24h) | 15.2 | 8.7 min, 10.1 min |
| 0.1 M NaOH (1h) | 35.8 | 7.5 min, 9.2 min |
| 3% H₂O₂ (24h) | 8.5 | 11.2 min |
| Heat (60°C, 48h) | 5.1 | 12.9 min |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanism of Action: Sulfazecin and Aztreonam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Sulfazecin, a naturally occurring monobactam, and its synthetic derivative, aztreonam. While both compounds share a core monocyclic β-lactam structure, their antibacterial spectra and clinical utility are shaped by key molecular differences. This document summarizes available experimental data, outlines relevant experimental protocols, and provides visual representations of their molecular interactions and experimental workflows.
Introduction: From Natural Discovery to Synthetic Advancement
This compound, an antibiotic produced by Pseudomonas acidophila, represents one of the first discovered members of the monobactam class of β-lactam antibiotics.[1][2] Its discovery paved the way for the development of aztreonam, a synthetic monobactam designed for enhanced stability and targeted activity against Gram-negative bacteria.[1] Both molecules function by inhibiting bacterial cell wall synthesis, a pathway essential for bacterial survival.[3]
Mechanism of Action: Targeting Penicillin-Binding Proteins
The primary mechanism of action for both this compound and aztreonam involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall. By binding to these enzymes, the antibiotics disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.
dot
Comparative In Vitro Activity
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (≤8 µg/mL) |
| Enterobacteriaceae | 4,312 | - | - | 97.2% |
| Pseudomonas aeruginosa | 854 | 4 | 128 | 79% |
| NDM-producing Klebsiella pneumoniae | - | 0.25 | 0.5 | - |
| Serine-carbapenemase-only producing K. pneumoniae | - | 0.25 | 1 | - |
Data derived from multiple sources.[5][6]
Resistance Profile: Stability Against β-Lactamases
A critical aspect of any β-lactam antibiotic is its stability against β-lactamases, enzymes produced by bacteria that inactivate these drugs.
Aztreonam exhibits notable stability against many common plasmid and chromosomally-mediated β-lactamases.[6] However, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and carbapenemases. Specifically, it is reported to be hydrolyzed by PSE-2 and K-1 β-lactamases.[6]
This compound , and monobactams in general, are known to be resistant to hydrolysis by metallo-β-lactamases (MBLs), a feature that has renewed interest in this class of antibiotics.[1][7] However, detailed quantitative data on the susceptibility of this compound to a broad range of β-lactamases is not currently available.
Experimental Protocols
To facilitate further comparative research, this section outlines the standard methodologies for key experiments used to characterize the activity of β-lactam antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard protocol.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
dot
Penicillin-Binding Protein (PBP) Affinity Assay
PBP binding affinity is often determined through competition assays using a labeled β-lactam, such as fluorescently tagged penicillin.
Protocol: Competitive PBP Binding Assay
-
Membrane Preparation: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline). Lyse the cells using a French press or sonication. Isolate the cell membranes by ultracentrifugation.
-
Competition Reaction: Incubate the isolated membranes with varying concentrations of the unlabeled test antibiotic (this compound or aztreonam) for a specific time at a defined temperature.
-
Labeling: Add a fixed, subsaturating concentration of a fluorescently labeled β-lactam probe (e.g., Bocillin FL) and incubate to allow binding to the remaining unoccupied PBPs.
-
SDS-PAGE and Visualization: Stop the reaction and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent probe (IC50) is determined.
Conclusion and Future Directions
Aztreonam is a well-characterized synthetic monobactam with a potent and specific activity against a wide range of Gram-negative bacteria, driven by its high affinity for PBP-3 and its stability against many β-lactamases. This compound, its natural precursor, laid the foundational understanding of the monobactam class. While it is established that this compound also targets PBPs and is active against Gram-negative organisms, a significant gap exists in the publicly available, detailed quantitative data regarding its PBP binding profile and susceptibility to a broad array of β-lactamases.
Further research is warranted to fully elucidate the comparative molecular interactions of this compound. Such studies would not only provide a more complete understanding of this natural product but could also inform the development of novel monobactam antibiotics to combat the growing threat of antimicrobial resistance, particularly from metallo-β-lactamase-producing pathogens.
References
- 1. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of Sulfazecin with other monobactam antibiotics
A deep dive into the structural nuances of Sulfazecin compared to other monobactam antibiotics reveals key differences that dictate their antibacterial activity and stability. This guide provides a comprehensive comparison, supported by available experimental data, to inform researchers and drug development professionals in the ongoing battle against bacterial resistance.
The monobactam class of antibiotics, characterized by a lone β-lactam ring, stands as a unique group within the broader β-lactam family. This compound, a naturally occurring monobactam produced by Pseudomonas acidophila, laid the groundwork for the development of synthetic analogs. This comparison focuses on the structural distinctions between this compound and other notable monobactams, correlating these features with their performance against clinically relevant bacteria.
At the Core: The Monobactam Scaffold
All monobactams share a fundamental azetidin-2-one ring. However, the substituents at the N-1, C-3, and C-4 positions of this ring are the primary determinants of their biological properties, including their antibacterial spectrum, potency, and resistance to β-lactamase enzymes.
Table 1: Key Structural Features of Selected Monobactam Antibiotics
| Feature | This compound | Isothis compound | Aztreonam | Tigemonam |
| N-1 Substituent | Sulfonic Acid | Sulfonic Acid | Sulfonic Acid | Sulfonic Acid |
| C-3 Side Chain | γ-D-glutamyl-D-alanyl | γ-D-glutamyl-L-alanyl | (Z)-2-(2-aminothiazol-4-yl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl)carbamoyl)methylene)amino)oxy)-2-methylpropanoic acid | (Z)-2-((1-(2-amino-5-chlorothiazol-4-yl)-2-oxo-2-((2,2,2-trifluoroethyl)amino)ethylidene)amino)oxy)-2-methylpropanoic acid |
| C-3 Methoxy Group | Present | Present | Absent | Absent |
| C-4 Substituent | Methyl | Methyl | Methyl | None |
A Tale of Two Isomers: this compound and Isothis compound
This compound and its epimer, Isothis compound, offer a compelling case study in stereochemical influence. While both are produced by Pseudomonas mesoacidophila, they exhibit distinct antibacterial profiles. The key structural difference lies in the stereochemistry of the alanine residue in the C-3 side chain: D-alanine in this compound and L-alanine in Isothis compound. This seemingly minor change significantly impacts their biological activity.
The Synthetic Frontrunner: Aztreonam
Aztreonam, a synthetic monobactam, represents a significant leap in harnessing the therapeutic potential of this class. Its design incorporates key structural modifications that enhance its efficacy against Gram-negative bacteria, including many multi-drug resistant strains. The aminothiazole oxime side chain at the C-3 position is a critical feature that confers potent activity against a broad spectrum of aerobic Gram-negative pathogens.[1] Furthermore, the absence of the C-3 methoxy group and the specific stereochemistry of the C-4 methyl group contribute to its stability against many β-lactamases.
Performance Profile: A Comparative Look at Antibacterial Activity
The true measure of an antibiotic's utility lies in its ability to inhibit bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC). While comprehensive side-by-side comparative data for all monobactams is scarce, available information highlights their differing spectra of activity.
Table 2: Comparative In Vitro Activity (MIC, µg/mL) of Selected Monobactams
| Organism | This compound | Isothis compound | Aztreonam |
| Escherichia coli | 0.2 - >100 | 3.13 - >100 | ≤0.06 - 128 |
| Klebsiella pneumoniae | 0.78 - >100 | 12.5 - >100 | ≤0.06 - 128 |
| Pseudomonas aeruginosa | 50 - >100 | >100 | 0.5 - >128 |
| Serratia marcescens | 1.56 - >100 | 25 - >100 | ≤0.06 - 128 |
| Staphylococcus aureus | >100 | >100 | >128 |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. It serves as an illustrative guide to the general activity spectrum.
This compound exhibits moderate activity against a range of Gram-negative bacteria but is largely inactive against Gram-positive organisms and Pseudomonas aeruginosa. Isothis compound generally displays weaker activity than this compound. In stark contrast, Aztreonam demonstrates potent activity against a wide array of Gram-negative bacilli, including P. aeruginosa, while also showing a lack of activity against Gram-positive bacteria and anaerobes.
Stability in the Face of Resistance: The β-Lactamase Challenge
A critical factor in the efficacy of β-lactam antibiotics is their stability to hydrolysis by β-lactamase enzymes, a primary mechanism of bacterial resistance. The structural features of monobactams play a crucial role in their susceptibility to these enzymes. The N-1 sulfonic acid moiety is a key element that activates the β-lactam ring, but it is the substituents at C-3 and C-4 that largely determine β-lactamase stability.
Experimental Corner: Methodologies for Evaluation
To ensure a standardized comparison of antibiotic performance, specific experimental protocols are employed.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
β-Lactamase Hydrolysis Assay by Spectrophotometry
This assay measures the rate at which a β-lactamase enzyme hydrolyzes a β-lactam antibiotic.
Protocol:
-
Reagent Preparation: A solution of the purified β-lactamase enzyme and a solution of the monobactam antibiotic are prepared in a suitable buffer.
-
Reaction Initiation: The enzyme and substrate are mixed in a quartz cuvette.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring leads to a change in the ultraviolet (UV) absorbance of the antibiotic solution. This change is monitored over time using a spectrophotometer at a specific wavelength.
-
Data Analysis: The initial rate of hydrolysis is calculated from the change in absorbance over time. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined by performing the assay at various substrate concentrations.
Visualizing the Structural Relationships
The following diagram illustrates the core structural similarities and key points of differentiation among this compound and other monobactams.
Caption: Structural relationships of key monobactams.
Conclusion
The structural comparison of this compound with other monobactams, particularly the synthetic powerhouse Aztreonam, underscores the remarkable impact of targeted chemical modifications on antibacterial efficacy and β-lactamase stability. While naturally occurring monobactams like this compound provided the initial blueprint, the strategic design of synthetic analogs has led to clinically invaluable agents in the fight against Gram-negative infections. Further exploration of the structure-activity relationships within the monobactam class holds promise for the development of next-generation antibiotics capable of overcoming emerging resistance mechanisms.
References
Comparative Efficacy of Sulfazecin and Broad-Spectrum Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Sulfazecin, a monobactam antibiotic, and commonly used broad-spectrum antibiotics. This document synthesizes available in-vitro data, details experimental methodologies, and visualizes key pathways to support further research and development in antimicrobial therapies.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel and re-evaluation of existing antibiotic classes. This compound, a naturally occurring monobactam produced by Pseudomonas acidophila, represents a class of β-lactam antibiotics with a unique monocyclic structure. This structural feature confers resistance to hydrolysis by many β-lactamases, including metallo-β-lactamases, which are a significant cause of resistance to broad-spectrum β-lactam antibiotics. This guide provides a comparative analysis of the in-vitro efficacy of this compound and its clinically utilized synthetic analog, Aztreonam, against a panel of broad-spectrum antibiotics.
Mechanism of Action: A Tale of Two Strategies
This compound and Monobactams:
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. The binding of this compound to PBPs disrupts the final transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and subsequent cell lysis. A key advantage of monobactams is their focused activity against aerobic Gram-negative bacteria and their stability against many β-lactamases.
Broad-Spectrum Antibiotics:
Broad-spectrum antibiotics employ a variety of mechanisms to inhibit bacterial growth, targeting different essential cellular processes. These can be broadly categorized as:
-
Inhibition of Cell Wall Synthesis: This includes β-lactams (e.g., penicillins, cephalosporins, carbapenems) that, like this compound, target PBPs.
-
Inhibition of Protein Synthesis: Antibiotics like aminoglycosides, tetracyclines, and macrolides bind to bacterial ribosomes (either the 30S or 50S subunit), interfering with the translation of mRNA into proteins.
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for instance, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
-
Disruption of Metabolic Pathways: Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway, which is essential for bacterial growth.
Comparative In-Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Aztreonam (as a proxy for this compound) and various broad-spectrum antibiotics against common Gram-negative pathogens. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of Aztreonam against Gram-Negative Bacteria (µg/mL)
| Bacterial Species | MIC Range | MIC₅₀ | MIC₉₀ |
| Escherichia coli | 0.06 - 0.25 | 0.06 | 0.12 |
| Klebsiella pneumoniae | ≤0.03 - 1 | 0.06 | 0.25 |
| Pseudomonas aeruginosa | 2 - 8 | 4 | 8 |
Note: Data for Aztreonam is presented as a representative monobactam due to the limited availability of extensive MIC data for this compound against a wide range of clinical isolates.
Table 2: Minimum Inhibitory Concentration (MIC) of Broad-Spectrum Antibiotics against Gram-Negative Bacteria (µg/mL)
| Antibiotic | Bacterial Species | MIC Range | MIC₅₀ | MIC₉₀ |
| Ciprofloxacin | Escherichia coli | 0.015 - >32 | 0.03 | 2 |
| Klebsiella pneumoniae | 0.03 - >32 | 0.06 | 8 | |
| Pseudomonas aeruginosa | 0.06 - >32 | 0.25 | 4 | |
| Ceftazidime | Escherichia coli | 0.12 - >128 | 0.25 | 1 |
| Klebsiella pneumoniae | 0.25 - >128 | 0.5 | 16 | |
| Pseudomonas aeruginosa | 0.5 - >128 | 2 | 8 | |
| Imipenem | Escherichia coli | ≤0.12 - 8 | ≤0.12 | 0.25 |
| Klebsiella pneumoniae | ≤0.12 - 16 | 0.25 | 1 | |
| Pseudomonas aeruginosa | 0.5 - 32 | 2 | 8 | |
| Gentamicin | Escherichia coli | 0.25 - >16 | 0.5 | 2 |
| Klebsiella pneumoniae | 0.25 - >16 | 0.5 | 4 | |
| Pseudomonas aeruginosa | 0.5 - >16 | 2 | 8 |
Signaling Pathway Interactions
Bacterial communication, or quorum sensing (QS), plays a crucial role in regulating virulence, biofilm formation, and antibiotic resistance. Both monobactams and broad-spectrum antibiotics can interfere with these signaling pathways, although the mechanisms are still under active investigation.
Some broad-spectrum antibiotics have been shown to inhibit QS systems, thereby reducing the production of virulence factors and making bacteria more susceptible to the host immune system and other antibiotics. This is an area of growing interest for the development of combination therapies.
In-Vitro Showdown: A Comparative Guide to Sulfazecin and Isosulfazecin Activity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed in-vitro comparison of the monobactam antibiotics Sulfazecin and its epimeric isomer, Isothis compound. While direct quantitative comparative data from a single head-to-head study is not publicly available, this document synthesizes the known characteristics and activities of these compounds based on their initial discovery and related research.
This compound and Isothis compound represent a unique class of monocyclic β-lactam antibiotics produced by Pseudomonas species. Their distinct stereochemistry leads to notable differences in their antibacterial spectrum and potency. This guide outlines their known activities, the experimental protocols to determine these activities, and the underlying mechanism of action.
Quantitative Data Summary
A direct, side-by-side comparison of the Minimum Inhibitory Concentrations (MICs) for this compound and Isothis compound against a broad panel of bacteria is not available in the accessible scientific literature. However, based on initial discovery reports, a qualitative comparison of their activity is presented below.
| Feature | This compound | Isothis compound |
| General Activity | Primarily active against Gram-negative bacteria. | Weakly active against both Gram-positive and Gram-negative bacteria. |
| Potency | Considered the more potent of the two against standard bacterial strains. | Notably less potent than this compound against standard bacterial strains. |
| Hypersensitive Strains | Not specified, but generally effective against susceptible Gram-negative organisms. | Exhibits strong activity against bacterial mutants that are hypersensitive to β-lactam antibiotics. |
| Chemical Relationship | A monobactam antibiotic. | An epimeric isomer of this compound. |
Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound and Isothis compound, as monobactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is mediated through the covalent binding to and inactivation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are critical for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. The inhibition of PBPs leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.
Caption: Mechanism of action for this compound and Isothis compound.
Experimental Protocols
To perform an in-vitro comparison of the antibacterial activity of this compound and Isothis compound, the following experimental protocols would be employed.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound and Isothis compound stock solutions of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains for testing (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound and Isothis compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.
Caption: Experimental workflow for MIC determination.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of the antibiotics for their PBP targets. It involves competing the unlabeled antibiotic against a labeled β-lactam (e.g., radioactive or fluorescent penicillin) for binding to PBPs.
Materials:
-
Bacterial cell membranes containing PBPs.
-
This compound and Isothis compound solutions of varying concentrations.
-
Labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative).
-
SDS-PAGE apparatus and reagents.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Membrane Preparation: Grow the test bacteria to mid-log phase, harvest the cells, and prepare cell membranes through sonication or French press followed by ultracentrifugation.
-
Competition Binding: Incubate the bacterial membranes with increasing concentrations of unlabeled this compound or Isothis compound for a set period.
-
Labeling: Add a fixed concentration of the labeled β-lactam to the mixture and incubate to allow binding to the remaining unoccupied PBPs.
-
SDS-PAGE: Stop the reaction and separate the PBP-β-lactam complexes by SDS-PAGE.
-
Detection and Analysis: Visualize the labeled PBPs using a phosphorimager or fluorescence scanner. The decrease in the signal from the labeled β-lactam in the presence of the unlabeled competitor indicates binding. The concentration of the competitor that inhibits 50% of the labeled β-lactam binding (IC₅₀) is determined, which is inversely proportional to the binding affinity.
Caption: Workflow for PBP competition assay.
Evaluating the Synergistic Potential of Sulfazecin with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Sulfazecin's Synergistic Performance
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, leveraging the synergistic effects of multiple antibiotics, is a critical strategy to combat these resilient pathogens. This compound, a monobactam antibiotic, is noted for its activity against Gram-negative bacteria and its stability against metallo-β-lactamases.[1][2][3] This guide aims to provide a framework for evaluating the synergistic effects of this compound with other antibiotics, offering insights into potential therapeutic combinations.
Disclaimer: Extensive literature searches did not yield specific quantitative data from checkerboard assays or time-kill studies evaluating the synergistic effects of this compound in combination with other antibiotics. Therefore, this guide utilizes data for Aztreonam, another clinically significant monobactam, to illustrate the potential for synergistic interactions and the methodologies used to assess them. The principles and experimental protocols described are directly applicable to the evaluation of this compound.
Synergistic Activity of Monobactams: An Illustrative Overview
While specific data for this compound is not publicly available, studies on the monobactam Aztreonam provide valuable insights into the potential synergistic pairings for this class of antibiotics. Research has shown that Aztreonam can act synergistically with various antibiotic classes, including fluoroquinolones and other β-lactams.
Checkerboard Assay Data: Aztreonam as a Model
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.
Table 1: Illustrative Checkerboard Assay Results for Aztreonam Combinations against Gram-Negative Bacilli
| Combination (Aztreonam + Partner) | Bacterial Species | FIC Index Range | Interpretation |
| Ciprofloxacin | P. mirabilis, E. cloacae, B. cepacia | ≤ 0.5 | Synergy[4] |
| Moxifloxacin | P. mirabilis, E. cloacae | ≤ 0.5 | Synergy[4] |
| Gatifloxacin | E. cloacae | ≤ 0.5 | Synergy[4] |
| Levofloxacin | Six species of Gram-negative bacilli | > 0.5 - 4 | Additive[4] |
| Ceftazidime-Avibactam | Carbapenemase-Positive K. pneumoniae | Not explicitly calculated, but demonstrated enhanced efficacy | Synergy[[“]] |
Data presented is for illustrative purposes based on studies with Aztreonam and does not represent actual data for this compound.
Time-Kill Assay Data
Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.
Table 2: Illustrative Time-Kill Assay Outcomes for Antibiotic Combinations
| Combination | Bacterial Strain | Observation at 24 hours | Interpretation |
| Aztreonam + Aminoglycoside | P. aeruginosa | Synergistic killing observed in vitro.[6] | Synergy |
| Double β-lactam combinations | Gram-negative bacteria | Comparable or better efficacy than β-lactam-aminoglycoside combinations.[7] | Synergy/Additive |
This table provides a conceptual representation of time-kill assay results. Specific log-reduction values for this compound combinations are not available.
Experimental Protocols
Checkerboard Assay Protocol
This method determines the minimal inhibitory concentration (MIC) of two antibiotics in combination.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton broth (MHB)
-
Stock solutions of this compound and the partner antibiotic
Methodology:
-
Serially dilute the antibiotics in the microtiter plate. Typically, antibiotic A is diluted along the x-axis and antibiotic B along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with the prepared bacterial suspension.
-
Include control wells with each antibiotic alone to determine their individual MICs.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the combination, which is the lowest concentration of the drugs that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Assay Protocol
This assay assesses the rate of bacterial killing by an antibiotic combination over time.
Materials:
-
Flasks with MHB
-
Bacterial inoculum
-
Stock solutions of this compound and the partner antibiotic
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Methodology:
-
Prepare flasks containing MHB with the antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control (no antibiotic) and controls for each antibiotic alone.
-
Inoculate the flasks with the bacterial suspension to a starting density of approximately 10^5 to 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 reduction in the initial inoculum.
Visualizing Mechanisms and Workflows
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro evaluation of antibiotic synergy.
Theoretical Mechanism of Synergy for β-Lactams
The primary mechanism of synergy when combining two β-lactam antibiotics, or a β-lactam with a β-lactamase inhibitor, involves the protection of one agent from enzymatic degradation.
Caption: Inhibition of β-lactamase as a mechanism of synergy.
Hypothetical Signaling Pathway for β-Lactam Action
The binding of β-lactam antibiotics to Penicillin-Binding Proteins (PBPs) disrupts the final stages of peptidoglycan synthesis, leading to a cascade of events that result in cell death.
Caption: Simplified pathway of β-lactam induced cell lysis.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound is currently lacking in publicly available literature, the data from other monobactams like Aztreonam suggest that this is a promising area for investigation. The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate potential synergistic partners for this compound. Such studies are crucial for unlocking the full therapeutic potential of this antibiotic and developing novel combination therapies to address the growing threat of antibiotic resistance. Future research should focus on performing checkerboard and time-kill assays with this compound against a panel of clinically relevant MDR Gram-negative pathogens to identify effective synergistic combinations.
References
- 1. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Sulfazecin Versus Carbapenems Against Pseudomonas aeruginosa
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agent Sulfazecin and the carbapenem class of antibiotics against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.
Executive Summary
Pseudomonas aeruginosa is a significant cause of opportunistic infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Carbapenems have long been a cornerstone of therapy against this pathogen. This compound, a monobactam antibiotic, presents an alternative with a distinct resistance profile. This guide synthesizes available data to facilitate a comparative understanding of these two important classes of anti-pseudomonal agents. While direct head-to-head clinical trials are limited, this document compiles in vitro data and mechanistic insights to inform research and development efforts.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound and carbapenems exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall, a critical structure for maintaining cell integrity. They achieve this by targeting and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.
Carbapenems , such as imipenem and meropenem, exhibit broad-spectrum activity by binding to multiple essential PBPs in P. aeruginosa.[1][2] Key targets include PBP2 and PBP3, which are critical for cell elongation and division, respectively.[1] The binding of carbapenems to these PBPs leads to the formation of a stable, inactive complex, thereby halting peptidoglycan cross-linking and ultimately causing cell lysis.
This compound , as a monobactam, also targets PBPs to disrupt cell wall synthesis.[3] A significant advantage of monobactams is their stability against many β-lactamases, including metallo-β-lactamases (MBLs), which are a major source of carbapenem resistance in P. aeruginosa.[3] While the specific PBP binding profile of this compound in P. aeruginosa is not as extensively characterized as that of carbapenems in the available literature, its activity against Gram-negative bacteria is well-established.[4]
The following diagram illustrates the generalized mechanism of action for both antibiotic classes.
Caption: Mechanism of action of this compound and Carbapenems.
In Vitro Activity: A Comparative Look
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Imipenem | 2 | 8 |
| Meropenem | 1 | 4 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from various surveillance studies and may vary depending on the geographical location and the specific isolates tested.
Experimental Protocols
The determination of in vitro susceptibility is crucial for evaluating the efficacy of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the antimicrobial agents (this compound and carbapenems)
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The following diagram outlines the workflow for the broth microdilution MIC test.
Caption: Broth microdilution MIC test workflow.
Conclusion
Both this compound and carbapenems are potent inhibitors of P. aeruginosa cell wall synthesis. Carbapenems have a well-documented history of efficacy against this pathogen, although resistance is a growing concern. This compound, with its stability to metallo-β-lactamases, offers a potential advantage in treating infections caused by carbapenem-resistant strains. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy of this compound against contemporary clinical isolates of P. aeruginosa and to guide its potential clinical application. The standardized protocols outlined in this guide provide a framework for conducting such comparative evaluations.
References
- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and Characterization of the this compound Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bactericidal versus Bacteriostatic Properties of Sulfazecin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the bactericidal and bacteriostatic properties of the monobactam antibiotic Sulfazecin. Due to the limited availability of public experimental data for this compound, this guide utilizes the well-characterized monobactam antibiotic, Aztreonam, as a comparator to illustrate the experimental methodologies and data presentation required for such an assessment. This guide will delve into the mechanisms of action, experimental protocols for determining bactericidal activity, and a framework for data comparison.
Introduction to Monobactams: this compound and Aztreonam
This compound is a naturally occurring monobactam antibiotic isolated from Pseudomonas acidophila. Like other β-lactam antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial cell wall synthesis. Monobactams are characterized by a lone β-lactam ring, which confers a unique spectrum of activity primarily directed against aerobic Gram-negative bacteria.
Aztreonam is a synthetic monobactam with a well-documented profile of potent bactericidal activity against a wide range of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][2] Its established efficacy and extensive dataset make it an ideal comparator for understanding the potential properties of this compound.
Differentiating Bactericidal and Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic action is fundamental in antibiotic characterization.
-
Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.
-
Bactericidal agents directly kill the bacteria, leading to a rapid decline in the viable bacterial population.
The primary methods for differentiating these activities are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), supplemented by time-kill kinetic assays. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Data Comparison
Table 1: Minimum Inhibitory Concentration (MIC) of Aztreonam against Key Gram-Negative Pathogens
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Clinical Isolates | ≤0.4 | ≤0.4 | [3] |
| Pseudomonas aeruginosa | Clinical Isolates | 4 | 128 | [4] |
| Klebsiella pneumoniae | Clinical Isolates | ≤0.4 | ≤0.4 | [3] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) of Aztreonam
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Escherichia coli | (Specific Strain) | Data not available | Data not available | Data not available | |
| Pseudomonas aeruginosa | (Specific Strain) | Data not available | Data not available | Data not available | |
| Klebsiella pneumoniae | (Specific Strain) | Data not available | Data not available | Data not available |
A placeholder table is provided to illustrate the necessary data points for a complete comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the antibiotic is prepared in broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
This assay is performed as a continuation of the MIC test to determine the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population.
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
-
Plating and Incubation:
-
The aliquots are plated onto an appropriate antibiotic-free agar medium.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
-
Enumeration and Interpretation:
-
The number of colonies on each plate is counted.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic view of the antibacterial effect over time.
-
Preparation:
-
Prepare tubes of broth containing the antibiotic at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without antibiotic.
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto antibiotic-free agar plates.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a prevention of growth or a <3-log₁₀ reduction in CFU/mL.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Bactericidal vs. Bacteriostatic Determination
Caption: Workflow for determining bactericidal versus bacteriostatic activity.
Signaling Pathway: β-Lactam Antibiotic Mechanism of Action
Caption: Mechanism of action of β-lactam antibiotics.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. A comparison of monobactam antibiotics in surgical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of aztreonam: a synthetic monobactam. A comparative study with thirteen other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Sulfazecin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Sulfazecin, a beta-lactam antibiotic. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principle: Treat All this compound Waste as Hazardous Chemical Waste
Due to its antibiotic properties and the potential for promoting antimicrobial resistance in the environment, all forms of this compound waste, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Disposal Procedures for Solid this compound Waste
Solid this compound waste includes expired or unused powder, contaminated personal protective equipment (PPE), and any other solid materials that have come into contact with the compound.
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired this compound Powder | Labeled, sealed hazardous waste container | Collection by the institution's Environmental Health and Safety (EHS) department for incineration. |
| Contaminated Labware (e.g., weigh boats, spatulas) | Labeled, sealed hazardous waste container | Collection by EHS for incineration. |
| Contaminated PPE (e.g., gloves, lab coats) | Labeled, sealed hazardous waste container | Collection by EHS for incineration. |
Experimental Protocol for Segregation of Solid this compound Waste:
-
Designate a Waste Container: In the immediate work area, designate a clearly labeled, leak-proof container for solid this compound waste. The label should include "Hazardous Waste," "this compound," and the date.
-
Collect Waste: Place all items contaminated with solid this compound directly into the designated container.
-
Seal and Store: Once the container is full, securely seal it. Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup by EHS.
Disposal Procedures for Liquid this compound Waste
Liquid this compound waste includes prepared solutions, cell culture media containing this compound, and any other liquid that has been in contact with the compound.
| Waste Type | Primary Treatment | Disposal Container | Final Disposal |
| Concentrated Stock Solutions | Chemical Inactivation (see protocol below) | Neutralized aqueous waste container | Drain disposal (only after confirmed inactivation and neutralization, and in accordance with local regulations). |
| Dilute Solutions (e.g., cell culture media) | Chemical Inactivation (see protocol below) | Neutralized aqueous waste container | Drain disposal (only after confirmed inactivation and neutralization, and in accordance with local regulations). |
Experimental Protocol for Chemical Inactivation of Liquid this compound Waste:
This protocol is based on the known susceptibility of the beta-lactam ring to hydrolysis. This procedure should be performed by qualified personnel in a fume hood with appropriate PPE.
-
Alkaline Hydrolysis: To the liquid this compound waste, slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution reaches and is maintained at >10 for at least 2 hours. This will hydrolyze and inactivate the beta-lactam ring.
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and your local regulations. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
